Sigmoidin B

Catalog No.
S600236
CAS No.
87746-47-2
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin B

CAS Number

87746-47-2

Product Name

Sigmoidin B

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N

SMILES

Array

Synonyms

Uralenin; (2S)-2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5,7,3′,4′-Tetrahydroxy-5′-prenylflavanone

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

The exact mass of the compound Sigmoidin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sigmoidin B traditional medicine discovery

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The following diagram outlines the key experimental workflow used in recent research to validate Sigmoidin B's activity and mechanism of action.

Start High-Throughput Virtual Screening (Traditional Chinese Medicine Database) A Molecular Docking (EZH2 Protein Structure PDB: 4W2R) Start->A B In Vitro Validation (Cell-Based Assays) A->B C Mechanism Investigation (EZH2 Degradation, AKT2 Pathway, Microglial Polarization) B->C D In Vivo Validation (Murine Model of Sepsis) C->D

Experimental workflow for this compound discovery and validation.

Detailed Methodologies

Based on the research, here are the protocols for key experiments conducted to elucidate this compound's function:

  • Molecular Docking Analysis [1]

    • Protein Preparation: The crystal structure of the EZH2 protein (PDB ID: 4W2R) was obtained from the RCSB Protein Data Bank. Water molecules and excess ions were deleted, missing side chains and loop regions were completed, and energy minimization was performed using Schrodinger's Protein Preparation module.
    • Docking Simulation: Docking sites were selected based on the location of eutectic small molecules in the crystal structure. The software automatically identified docking pockets, and Glide SP was used for molecular docking to evaluate the binding affinity between this compound and EZH2.
  • In Vivo Validation in Sepsis Model [1]

    • Animal Model: A mouse model of Sepsis-Associated Encephalopathy (SAE) was established using cecal ligation and puncture (CLP).
    • Experimental Groups: Mice were divided into groups including sham, CLP, and CLP treated with this compound.
    • Behavioral Testing: The Morris water maze test was used to assess cognitive function and memory.
    • Sample Analysis: After the experiment, brain tissues were collected. The levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the hippocampus were measured using Enzyme-Linked Immunosorbent Assay (ELISA). Protein expression of EZH2, AKT2, and microglial polarization markers (CD86 for M1, CD206 for M2) was analyzed by Western blot.

Pharmacokinetic and Drug-Likeness Profile

A network pharmacology study provided a predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for this compound, indicating favorable drug-like properties [2] [3].

Parameter Predicted/Result Implication
Molecular Weight 356.374 Da Within acceptable range for oral drugs [2].
LogP 3.724 Indicates good lipid solubility [2].
Water Solubility (LogS) -5.58 Suggests moderate solubility [2].
Human Intestinal Absorption 88.1% High, predicts good oral absorption [2].
BBB Permeability (logBB) -2.93 Limited penetration of the blood-brain barrier [2].
CYP3A4 Substrate Non-Substrate Suggests low risk of specific metabolic interactions [2].
Drug-Induced Liver Injury (DILI) Safe (31% probability) Low predicted hepatotoxicity risk [2].

Mechanism of Action and Signaling Pathway

The most well-defined mechanism of this compound, based on recent research, involves the EZH2-AKT2 pathway in microglia, which is crucial in neuroinflammation. The process can be visualized as follows:

SB This compound EZH2 EZH2 Protein SB->EZH2 Degrades AKT2 AKT2 Signaling EZH2->AKT2 Suppresses M1 Pro-inflammatory M1 Microglia AKT2->M1 Promotes M2 Anti-inflammatory M2 Microglia AKT2->M2 Inhibits NI Reduced Neuroinflammation & Attenuated SAE M2->NI Promotes

Proposed mechanism of this compound in Sepsis-Associated Encephalopathy (SAE) treatment [1].

This compound promotes the degradation of EZH2, which in turn suppresses the activation of the AKT2 signaling pathway. This suppression shifts activated microglia from a pro-inflammatory M1 state (characterized by markers like CD86) to an anti-inflammatory M2 state (characterized by markers like CD206). The increase in M2 microglia leads to decreased release of inflammatory cytokines and ultimately contributes to the attenuation of neuroinflammation and SAE symptoms [1].

Research Implications and Future Directions

The discovery of this compound as a natural EZH2 degrader is significant because EZH2 is a historically challenging target, and traditional inhibitors have limitations [1]. Its multi-target action, combining anti-inflammatory and potential immunomodulatory effects, makes it a promising candidate for drug development.

  • Advantages over Synthetic Compounds: As a natural product, this compound has structural features often associated with higher hydrophilicity and molecular rigidity, which can be advantageous for drug development [1].
  • Future Studies: Current research acknowledges limitations, such as the use of animal models that may not fully replicate human disease. Future work should focus on validating these findings in larger studies and further exploring the compound's efficacy in other neuroinflammatory or inflammatory conditions [1].

References

Sigmoidin B basic research overview

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

The following methodologies are compiled from the key research studies to serve as a technical reference.

Molecular Docking and Dynamics Simulations

This protocol was used to identify and validate Sigmoidin B as an EZH2 degrader [1] [2].

  • Protein Preparation: The 3D structure of the EZH2 protein (PDB ID: 4W2R) was retrieved from the Protein Data Bank. The protein structure was prepared by deleting water molecules, adding missing hydrogen atoms, and optimizing the geometry using software like Schrodinger's Protein Preparation Wizard [1].
  • Molecular Docking: The docking site was selected based on the location where the native ligand binds in the crystal structure. This compound was flexibly docked into the binding pocket. The docking poses were scored based on their binding affinity (calculated docking score) [1] [3].
  • Validation via Simulation: The stability of the this compound-EZH2 complex was further assessed using Molecular Dynamics (MD) Simulations (e.g., 100 ns simulation). The binding free energy was calculated using the MM/GBSA method to quantify the interaction strength [2] [3].
In Vivo Validation in Sepsis-Associated Encephalopathy

This protocol describes the key animal experiments that confirmed the therapeutic effect of this compound [1] [2].

  • Animal Model: A mouse model of sepsis was established using the Cecal Ligation and Puncture (CLP) method [1] [4].
  • Genetic Control: Macrophage-specific EZH2 knockout mice (EZH2f/f;LysM) were used to confirm the role of EZH2 in sepsis. These knockout mice showed a higher survival rate and reduced brain injury after CLP compared to wild-type mice [1] [2].
  • Drug Administration & Analysis: this compound was administered to CLP-induced septic mice. The outcomes were evaluated by monitoring:
    • Survival rate over 7 days [1] [2].
    • Cognitive function through behavioral tests [2] [3].
    • Biomarker analysis: Levels of inflammatory cytokines (TNF-α, IL-10), brain injury marker (S100B), and microglial polarization markers (CD86 for M1, CD206 for M2) were measured in brain tissues [1] [2] [3].
    • Pathway analysis: Protein levels of EZH2, AKT2, and their phosphorylated forms were analyzed by Western Blot to confirm pathway modulation [1] [3].

The signaling pathway and experimental workflow from the cited research can be visualized as follows:

Sepsis Sepsis EZH2_Upregulation EZH2_Upregulation Sepsis->EZH2_Upregulation AKT2_Signaling AKT2_Signaling EZH2_Upregulation->AKT2_Signaling M1_Microglia M1_Microglia AKT2_Signaling->M1_Microglia M2_Microglia M2_Microglia AKT2_Signaling->M2_Microglia Promotes Neuroinflammation Neuroinflammation M1_Microglia->Neuroinflammation SigmoidinB SigmoidinB EZH2_Degradation EZH2_Degradation SigmoidinB->EZH2_Degradation Binds & Degrades EZH2_Degradation->AKT2_Signaling Inhibits Tissue_Repair Tissue_Repair M2_Microglia->Tissue_Repair

Pharmacokinetics and Drug-Likeness

A 2025 study provided a pharmacokinetic profile of this compound using in silico predictions, indicating promising drug-like properties [5].

Property Prediction for this compound
Molecular Weight 356.374 Da [5]
LogP 3.724 [5]
Hydrogen Bond Donors 4 [5]
Hydrogen Bond Acceptors 6 [5]
Water Solubility (LogS) -5.58 (moderately soluble) [5]
Human Intestinal Absorption 88.1% (high) [5]
Blood-Brain Barrier Penetration Low (logBB: -2.93) [5]
P-glycoprotein Inhibitor Non-inhibitor [5]
CYP3A4 Substrate Non-substrate [5]
Drug-Induced Liver Injury Safe (low probability) [5]

Research Context and History

It's valuable to understand that this compound is not a newly discovered compound. Earlier research, prior to the recent findings on sepsis, identified its fundamental bioactivities:

  • Source: It is a prenylated flavanone isolated from plants of the Erythrina genus, such as Erythrina sigmoidea [6].
  • Early Known Activities: Studies before its link to EZH2 reported potent antioxidant activity as a free radical scavenger and anti-inflammatory effects through selective inhibition of the 5-lipoxygenase (5-LOX) enzyme in the arachidonic acid pathway [6].

Research Limitations and Future Directions

While the data is promising, the cited studies note several limitations that define the current frontier for research [1]:

  • Species Specificity: Rodent models may not fully replicate human sepsis pathophysiology.
  • Sample Size: The statistical power of some findings may be limited by small group sizes (e.g., n=6).
  • Translation Required: Further validation in larger animal models and future clinical trials is necessary.

References

Natural Origins and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the natural sources and core chemical characteristics of Sigmoidin B.

Property Description

| Natural Sources | • Erythrina sigmoidea [1]Erythrina abyssinica [2]Glycyrrhiza species (e.g., G. glabra, G. inflata, G. uralensis) [2] [3] | | Plant Part | Stem bark (of Erythrina sigmoidea) [1] | | Compound Type | Prenylated flavanone [1] [4] | | Molecular Formula | C₂₀H₂₀O₆ [2] [5] | | Molecular Weight | 356.37 g/mol [2] [5] | | CAS Registry Number | 87746-47-2 [4] [2] [5] |

Documented Biological Activities and Mechanisms

Research has identified several key pharmacological activities for this compound. The table outlines its primary mechanisms and experimental findings.

Activity Mechanism / Model Experimental Findings
Anti-inflammatory Inhibition of 5-lipoxygenase (5-LOX); TPA-induced mouse ear edema model [1] Selective 5-LOX inhibitor (no effect on COX-1); 83% inhibition of TPA-induced edema [1].
Antioxidant DPPH free radical scavenging assay [1] [4] Potent scavenger of the stable DPPH free radical [1] [4].
Antigenotoxic Inhibition of Aflatoxin B1-induced genotoxicity [4] [5] IC₅₀ of 18.7 μg/mL [4] [5].
Neuroprotective (Emerging Research) Attenuation of Sepsis-Associated Encephalopathy (SAE) via EZH2 degradation [6] Promotes microglial polarization to anti-inflammatory state via EZH2-AKT2 pathway; improves cognitive function in murine models [6].

A recent groundbreaking study reveals a new molecular mechanism for this compound in treating sepsis-associated encephalopathy, illustrated in the diagram below.

architecture SB This compound EZH2 EZH2 Protein SB->EZH2 Binds and Targets for Deg Degradation EZH2->Deg AKT2 AKT2 Signaling Deg->AKT2 Modulates M1 Pro-inflammatory M1 Microglia AKT2->M1 Suppresses M2 Anti-inflammatory M2 Microglia AKT2->M2 Promotes SAE Reduced Brain Injury Improved Cognitive Function M1->SAE Decreases M2->SAE Increases

Experimental Protocols for Key Activities

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Objective: To assess the selective inhibition of 5-LOX, a key enzyme in leukotriene biosynthesis [1].
  • Methodology: The assay measures the conversion of arachidonic acid to leukotrienes. The reaction is typically stopped by adding citric acid, and the products are quantified spectrophotometrically. Selectivity is confirmed by testing against cyclooxygenase-1 (COX-1), which should not be inhibited by this compound [1].
In Vivo Anti-inflammatory Model: TPA-Induced Mouse Ear Edema
  • Objective: To evaluate topical anti-inflammatory efficacy [1].
  • Procedure:
    • Inflammation is induced in mouse ears by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
    • This compound is applied topically to the ear, typically dissolved in a vehicle like acetone.
    • After a set period (e.g., 4-6 hours), ear plugs are biopsied and weighed.
    • The percentage inhibition of edema is calculated by comparing the weight of the treated ear to the TPA-only control ear [1].
In Vivo Model for Sepsis-Associated Encephalopathy (SAE)
  • Objective: To investigate the neuroprotective effects and cognitive improvement in sepsis [6].
  • Procedure:
    • A sepsis model is established in mice (e.g., via cecal ligation and puncture or LPS injection).
    • This compound is administered intraperitoneally or orally post-sepsis induction.
    • Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze.
    • Microglial polarization markers (CD86 for M1, CD206 for M2) and inflammatory cytokines (TNF-α, IL-10) in brain tissue are analyzed via ELISA, Western blot, or immunofluorescence.
    • The mechanism is validated by examining EZH2 protein levels and AKT2 phosphorylation [6].

Drug-Likeness and Development Potential

An analysis using the pkCSM platform suggests that this compound has favorable drug-likeness properties, aligning with Lipinski's criteria for oral bioavailability [7]. Key predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are summarized below.

Parameter Predicted Profile
Molecular Weight 356.37 Da [7]
LogP 2.825 - 3.724 [7]
Hydrogen Bond Donors 4 [7]
Hydrogen Bond Acceptors 6 [7]
Human Intestinal Absorption High (88.1 - 99.8%) [7]
Blood-Brain Barrier Penetration Low to Medium (logBB: -2.99 to -2.17) [7]
CYP3A4 Substrate Non-substrate [7]
Hepatotoxicity (DILI) Low probability (23-31%) [7]

As a naturally derived compound with multi-target mechanisms and a favorable ADMET profile, this compound represents a promising candidate for further development, particularly in inflammatory and neurological disorders [6] [7].

References

Sigmoidin B flavonoid core structure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Sigmoidin B features a flavanone core structure, which is a type of flavonoid. Its specific molecular configuration is characterized as a tetrahydroxyflavanone with an additional prenyl group [1] [2].

Property Description
IUPAC Name (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one [1]
Molecular Formula C~20~H~20~O~6~ [1]
Molecular Weight 356.37 g/mol [1]
CAS Number 87746-47-2 [1]
Core Structure Flavanone [3] [2]
Key Substituents Four hydroxyl groups (-OH) at positions 5, 7, 3', and 4'; one prenyl group (3-methylbut-2-enyl) at position 5' [1] [4]
Stereochemistry One defined chiral center with (2S) configuration [1] [4]
Hydrogen Bond Donors 4 [4]
Hydrogen Bond Acceptors 6 [4]
Topological Polar Surface Area 107.0 Ų [4]
logP (XLogP) 4.0 [4]

Quantitative Pharmacological Data

Experimental data from various studies summarizes the multi-target pharmacological profile of this compound.

Activity / Assay Model / System Result / Value Citation
5-Lipoxygenase Inhibition In vitro enzyme assay IC~50~: Selective inhibitor (potency established for analog Sigmoidin A at 31 µM) [5]
DPPH Radical Scavenging In vitro antioxidant assay Potent scavenger [1] [5]
Antigenotoxic Activity Aflatoxin B1-induced genotoxicity IC~50~: 18.7 µg/mL [1]
Anti-inflammatory (Paw Oedema) Phospholipase A2-induced mouse paw oedema Inhibition at 60 min (5 mg/kg, intraperitoneal) [1] [5]
Anti-inflammatory (TPA Test) TPA-induced mouse ear oedema 83% inhibition [1] [5]
EZH2 Degradation In vitro and in vivo models of Sepsis-Associated Encephalopathy (SAE) Modulates microglial polarization via EZH2-AKT2 pathway; superior efficacy to MS177 [3] [6]
ADMET Profile pkCSM platform prediction Favorable drug-likeness, high intestinal absorption, low BBB penetration, low hepatotoxicity potential [2]

Mechanism of Action in Sepsis-Associated Encephalopathy

The most recently described mechanism involves this compound acting as a degrader of Enhancer of Zeste Homolog 2 (EZH2), which modulates the immune response in the brain.

architecture SAE Sepsis-Associated Encephalopathy (SAE) SB This compound EZH2 EZH2 Protein SB->EZH2 Promotes Degradation M1 M1 Microglia (Pro-inflammatory) CD86, TNF-α SB->M1 Inhibits M2 M2 Microglia (Anti-inflammatory) CD206, IL-10 SB->M2 Promotes AKT2 AKT2 Signaling EZH2->AKT2 Suppresses AKT2->M1 Promotes AKT2->M2 Inhibits Neuro Reduced Neuroinflammation & Cognitive Improvement M1->Neuro Causes M2->Neuro Ameliorates

This compound mechanism of action in SAE treatment [3] [6].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies.

Virtual Screening and Molecular Docking

This protocol was used to identify this compound as a potential EZH2 degrader [6].

  • Protein Preparation: The crystal structure of EZH2 (PDB ID: 4W2R) was retrieved from the Protein Data Bank. Using Schrodinger's Protein Preparation module, water molecules and excess ions were deleted, missing side chains and loop regions were completed, and energy minimization was performed.
  • Docking Site Selection: Docking sites were selected based on the location of the eutectic small molecules in the crystal structure. The docking process was automated, with the software identifying sites without manual box coordinate setting.
  • Ligand Preparation: The 3D structure of this compound was obtained. The Traditional Chinese Medicine database (YaTCM) was used for the initial high-throughput virtual screening based on the structure of MS177, a known EZH2-targeting compound.
  • Docking Simulation: Molecular docking was performed using the Glide Induced Fit Docking module. The binding affinity and stability of the this compound-EZH2 complex were further assessed using Molecular Dynamics (MD) simulations and MMGBSA analysis.
In Vivo Model of Sepsis-Associated Encephalopathy

This protocol describes the animal model used to confirm the therapeutic effect of this compound [3] [6].

  • Animal Model Induction: Sepsis was induced in mice using the cecal ligation and puncture (CLP) method to establish the SAE model.
  • Compound Administration: this compound was administered to the treatment group. Its effects were compared with a control group and a group treated with MS177.
  • Assessment of Neuroinflammation:
    • Microglial Polarization: Brain tissues were analyzed for M1 (pro-inflammatory) and M2 (anti-inflammatory) markers. The levels of CD86 (M1 marker) and CD206 (M2 marker) were measured via immunohistochemistry or flow cytometry.
    • Cytokine Levels: The expression of inflammatory cytokines like TNF-α (associated with M1) and IL-10 (associated with M2) in the brain was quantified.
  • Cognitive Function Evaluation: Cognitive dysfunction, a key feature of SAE, was assessed using behavioral tests such as the Y-maze test, both before and after treatment.
  • Statistical Analysis: Data were expressed as mean ± standard deviation and analyzed using one-way ANOVA, with a P-value of < 0.05 considered statistically significant.
In Vitro Anti-inflammatory and Antioxidant Assays

These classic pharmacological assays are used to characterize the fundamental bioactivities of flavonoids like this compound [5].

  • 5-Lipoxygenase (5-LOX) Inhibition Assay:
    • An in vitro enzyme-based system is set up to monitor the production of leukotrienes from arachidonic acid.
    • The test compound (this compound) is introduced at various concentrations.
    • The IC~50~ value (concentration that inhibits 50% of enzyme activity) is determined by measuring the reduction in leukotriene formation compared to a control.
  • DPPH Radical Scavenging Assay:
    • A solution of the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl) is prepared, which has a characteristic deep purple color.
    • The test compound is added to the DPPH solution.
    • The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically 517 nm). The percentage of radical scavenging is calculated, with higher percentages indicating stronger antioxidant activity.

Conclusion and Research Implications

This compound is a structurally unique prenylated flavanone with a promising multi-target pharmacological profile. Its recently discovered role as a natural EZH2 degrader positions it as a strong candidate for further investigation, particularly in the treatment of neuroinflammatory conditions like sepsis-associated encephalopathy. The experimental protocols provide a roadmap for scientists aiming to explore its mechanisms, efficacy, and potential as a lead compound in drug development.

References

Experimental Protocol: Sigmoidin B in PLA2-Induced Mouse Paw Edema

Author: Smolecule Technical Support Team. Date: February 2026

This section details the application notes and a step-by-step protocol for using the PLA2-induced mouse paw edema model to evaluate the anti-inflammatory activity of Sigmoidin B, a natural prenylated flavanone.

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit edema formation induced by intraplantar injection of snake venom phospholipase A2 in mice.
  • Principle: Injection of PLA2 into the rodent paw triggers a rapid inflammatory response, leading to localized edema. This process involves the release of various lipid mediators, autacoids, and pro-inflammatory substances [1]. The extent of edema reduction by a test compound is a direct measure of its anti-inflammatory potential.
Materials and Reagents
Item Specification / Description
PLA2 Enzyme Snake venom PLA2 (e.g., from Agkistrodon piscivorus piscivorus) [1].
This compound Prenylated flavanone isolated from Erythrina sigmoidea; prepare solutions in a suitable vehicle like saline with low-concentration DMSO or Tween-80 for injection [2].
Control Compound Cyproheptadine (antihistamine/antiserotonin agent), prepared in saline [1] [2].
Animals Mice (e.g., ICR strain), typically 20-25 g body weight.
Equipment Plethysmometer (for paw volume measurement), syringes (0.5-1 mL), needles (27-30 gauge).
Step-by-Step Procedure
  • Preparation of PLA2 Solution

    • Dissolve purified snake venom PLA2 in sterile physiological saline (0.9% NaCl) to a final concentration of 1 µg/20 µL per injection [1].
  • Preparation of Test and Control Compounds

    • Prepare this compound in an appropriate vehicle. The specific dose used in the referenced study was 5 mg/kg [2].
    • Prepare a solution of cyproheptadine (10 mg/kg) for oral administration as a reference control [1].
  • Administration of Compounds

    • Administer this compound, vehicle, or cyproheptadine to mice via intraperitoneal (i.p.) injection or oral gavage. The pre-treatment time should be standardized (e.g., 60 minutes before PLA2 challenge).
  • Induction of Edema

    • Inject 1 µg of PLA2 in 20 µL of saline into the subplantar tissue of the right hind paw of each mouse [1].
    • Control Group: Inject 20 µL of saline alone into the paw of a separate group of mice.
  • Measurement of Edema

    • Measure the paw volume of all mice immediately before PLA2 injection (baseline, V0) and again at 60 minutes after PLA2 injection (V60) using a plethysmometer [2].
    • Calculate the increase in paw volume (ΔV = V60 - V0) for each mouse.
  • Data Analysis and Calculation

    • Calculate the percentage inhibition of edema for the treatment groups compared to the vehicle-controlled PLA2 group using the formula below, where ΔV_treatment is the mean paw volume increase for the this compound group, and ΔV_control is the mean paw volume increase for the vehicle-treated PLA2 group.

Percentage Inhibition (%) = [ (ΔV_control - ΔV_treatment) / ΔV_control ] × 100

Expected Results and Data Interpretation

The following table summarizes the typical outcomes from this protocol, based on published data [2]:

Compound Tested Dose Administration Route % Inhibition of Edema (at 60 min) Reference Control (Cyproheptadine)
This compound 5 mg/kg Intraperitoneal (i.p.) 59% 74% (oral, 10 mg/kg) [2]

According to the study, this compound demonstrates significant anti-edema activity, though its inhibition is lower than the reference drug cyproheptadine under the tested conditions [2]. This model is a multicomponent event influenced by histamine, serotonin, and lipid mediators, which explains the efficacy of different inhibitor types [1].

Mechanism of Action and Pathway Analysis

This compound's anti-inflammatory activity is likely multi-faceted. The diagram below illustrates the proposed mechanism by which this compound interferes with the PLA2-induced inflammatory signaling cascade.

G cluster_1 This compound Molecular Targets PLA2 Snake Venom PLA2 Injection MemLipid Membrane Phospholipids PLA2->MemLipid Hydrolyzes AA Arachidonic Acid (AA) Release MemLipid->AA COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Edema Edema Formation Prostaglandins->Edema Leukotrienes->Edema OtherMeds Other Mediators (Histamine, Serotonin) OtherMeds->Edema dashed dashed        color=        color= SB_LOX Inhibits 5-LOX SB_LOX->LOX SB_Other ? SB_Other->OtherMeds SB_Antioxidant Antioxidant Activity SB_Antioxidant->Edema

Key Mechanistic Insights:

  • Inhibition of 5-Lipoxygenase (5-LOX): this compound has been identified as a selective inhibitor of 5-lipoxygenase (IC₅₀ = 31 µM for the related compound Sigmoidin A), which blocks the production of pro-inflammatory leukotrienes from arachidonic acid [2].
  • Antioxidant Capacity: As a prenylated flavanone, this compound is a potent scavenger of stable free radicals (DPPH), indicating significant antioxidant activity that can mitigate oxidative stress components of inflammation [2] [3].
  • Potential Multi-Target Action: The incomplete inhibition of edema suggests this compound may not affect all pathways (e.g., the cyclooxygenase pathway or histamine/serotonin release). Its activity differs from flavanones with single prenyl groups, highlighting structure-activity relationship importance [2].

Critical Protocol Notes for Researchers

  • Model Validation: Always include a positive control group (e.g., cyproheptadine or indomethacin) to validate the model's performance in your experimental setup [1].
  • Dose-Response Studies: The provided protocol uses a single dose. For a thorough investigation, include a dose-response curve (e.g., 1, 5, 10 mg/kg this compound) to determine the optimal effective dose.
  • Time-Course Analysis: Edema peaks rapidly [1] [4]; measure paw volume at multiple time points (e.g., 10, 30, 60, 120 min) to understand the compound's duration of action.
  • Compound Solubility: Ensure this compound is fully dissolved in the vehicle, as prenylated flavonoids can have limited aqueous solubility [5].
  • Animal Welfare: This protocol involves creating transient inflammation and discomfort. All procedures must receive approval from your Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body.

References

Sigmoidin B: A Novel EZH2 Degrader in Microglial Polarization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Sepsis-associated encephalopathy (SAE) is a severe complication of sepsis characterized by cognitive dysfunction and neuroinflammation. Microglial polarization plays a pivotal role in neuroinflammation, where the classical M1 phenotype exacerbates injury through pro-inflammatory cytokines, and the alternative M2 phenotype promotes repair and resolution. The natural flavonoid Sigmoidin B has been identified as a novel, potent degrader of Enhancer of Zeste Homolog 2 (EZH2), modulating the EZH2-AKT2 signaling axis to shift microglia from the damaging M1 state towards the protective M2 state, offering a promising therapeutic strategy for SAE and other neurodegenerative conditions [1] [2].

Mechanism of Action this compound mediates its effects by directly binding to and degrading EZH2, a histone methyltransferase involved in gene repression. This degradation specifically impacts the EZH2-AKT2 pathway, which is a critical regulator of microglial activation states.

The following diagram illustrates the proposed signaling pathway through which this compound modulates microglial polarization.

G This compound Mechanism on Microglial Polarization SigmoidinB This compound EZH2 EZH2 Protein SigmoidinB->EZH2 Binds & Degrades AKT2 AKT2 Signaling EZH2->AKT2 Modulates M1 M1 Phenotype (Pro-inflammatory) AKT2->M1 Suppresses M2 M2 Phenotype (Anti-inflammatory) AKT2->M2 Promotes CD86 CD86 Marker M1->CD86 TNFa TNF-α Cytokine M1->TNFa CD206 CD206 Marker M2->CD206 IL10 IL-10 Cytokine M2->IL10

Key Experimental Findings The efficacy of this compound was confirmed through both in vivo and in vitro models.

  • In Vivo Validation: Studies using macrophage-specific EZH2 knockout mice demonstrated that EZH2 depletion enhances survival rates in septic mice, reduces brain injury, and shifts the inflammatory profile. Treatment with this compound replicated these effects, significantly ameliorating cognitive dysfunction in SAE models [1] [2].
  • In Vitro Confirmation: In vitro assays further confirmed that this compound modulates microglial polarization via the EZH2-AKT2 pathway. It demonstrated superior efficacy in alleviating inflammation compared to MS177, another EZH2-targeting compound [1].

The quantitative results from these studies are summarized in the table below.

Experimental Model Measured Parameter Effect of this compound Biological Significance
Sepsis Mouse Model Survival Rate Increased Improved overall outcome in SAE [1]
Brain Injury Mitigated Reduced neuroinflammation-associated damage [1]
Cognitive Function Ameliorated Restored learning and memory functions [1]
Cellular/Molecular Level EZH2 Protein Level Decreased On-target degradation activity confirmed [1] [2]
M1 Marker (CD86) Reduced Attenuated pro-inflammatory state [1]
M1 Cytokine (TNF-α) Reduced Lowered neuroinflammatory drive [1]
M2 Marker (CD206) Promoted Induced alternative, repair phenotype [1]
M2 Cytokine (IL-10) Promoted Enhanced anti-inflammatory response [1]
Detailed Experimental Protocols

1. In Vitro Microglial Polarization Assay

This protocol outlines the steps for treating microglial cells with this compound and assessing the resulting phenotypic polarization.

G In Vitro Microglial Polarization Assay Workflow A Culture Microglial Cells (HMC3, BV2, or iPS-derived) B Stimulate with LPS/IFN-γ (to induce M1 state) A->B C Treat with this compound (Dose range: 1-50 µM) B->C D Harvest Cells for Analysis C->D E Flow Cytometry (CD86, CD206) D->E F qPCR/ELISA (TNF-α, IL-10, IL-1β) D->F G Western Blot (EZH2, p-AKT, AKT2) D->G

  • Cell Culture:
    • Use immortalized microglial cell lines (e.g., BV2, HMC3) or primary microglia from rodents. Induced pluripotent stem cell (iPSC)-derived microglia are a highly relevant model [3].
    • Culture cells in appropriate medium supplemented with serum and growth factors (e.g., CSF-1).
  • Cell Stimulation and Treatment:
    • Pre-stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours to polarize them towards an M1 state [4].
    • Treat the activated cells with this compound. A dose range of 1-50 µM is recommended based on its superior efficacy compared to other compounds [1] [2]. Include a control group treated with vehicle (e.g., DMSO) and a reference compound group (e.g., MS177).
    • Incubate for 6-24 hours to assess early phenotypic changes.
  • Functional Assays:
    • Phagocytosis Assay: Use pHrodo BioParticles or similar probes according to established protocols [3]. Measure fluorescence intensity over time.
    • Metabolic Profiling: Utilize a Seahorse Analyzer to measure the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR), as M1 and M2 phenotypes have distinct metabolic profiles [3].

2. Analysis of Polarization Markers

Accurate assessment of polarization requires a multi-method approach to quantify key markers.

  • Flow Cytometry for Surface Markers:
    • Harvest treated cells using gentle dissociation.
    • Stain with fluorescently conjugated antibodies. M1 markers include CD86 and CD45 (high). M2 markers include CD206 [1] [3].
    • Analyze on a flow cytometer. Use unstained and isotype controls for gating.
  • Gene Expression Analysis (qRT-PCR):
    • Extract total RNA and synthesize cDNA.
    • Perform qPCR using primers for:
      • M1 genes: TNF-α, IL-1β, IL-6, iNOS
      • M2 genes: IL-10, Arg1, Ym1, FIZZ1 [4].
    • Normalize data to a housekeeping gene (e.g., Gapdh, Actb).
  • Protein Analysis (Western Blot/ELISA):
    • For secreted cytokines like TNF-α and IL-10, use culture supernatants in ELISA kits [1].
    • For signaling proteins and transcription factors (EZH2, AKT2, phospho-AKT), lyse cells and perform Western blotting.

3. Key Markers for Microglial Phenotyping

The following table provides a reference for key markers used to identify and distinguish microglial phenotypes.

Marker Phenotype Association Function / Significance Expression Change (Pro-inflammatory Stimulus)
CD86 M1 / Pro-inflammatory Co-stimulatory molecule; indicates classical activation. Upregulated [1]
TNF-α M1 / Pro-inflammatory Key pro-inflammatory cytokine; mediates neurotoxicity. Upregulated [4]
IL-1β M1 / Pro-inflammatory Potent pro-inflammatory cytokine. Upregulated [4]
iNOS M1 / Pro-inflammatory Produces nitric oxide, contributing to oxidative stress. Upregulated [4]
CD206 M2 / Anti-inflammatory Mannose receptor; indicates alternative activation. Upregulated [1]
IL-10 M2 / Anti-inflammatory Key anti-inflammatory cytokine; promotes tissue repair. Upregulated [1]
Arg1 M2 / Anti-inflammatory Competes with iNOS for substrate; promotes repair. Upregulated [4]
EZH2 Target Protein Histone-methyltransferase; target of this compound. Degraded by treatment [1] [2]
Discussion & Technical Notes
  • Phenotype Plasticity: The M1/M2 paradigm is a simplification; microglia exist on a spectrum of activation states [4]. It is crucial to measure a panel of markers rather than a single one to accurately define the polarization shift induced by this compound.
  • Model Selection: While cell lines offer reproducibility, primary microglia or iPSC-derived microglia better reflect the transcriptomic signature of in vivo cells [3].
  • Troubleshooting: A common pitfall is microglial activation due to poor culture conditions. Always use low-endotoxin reagents and handle cells gently. Ensure the microglial identity of cells by confirming the presence of markers like IBA1 and TMEM119, and the absence of CD206 (under homeostatic conditions) [3].

Conclusion

This compound represents a promising candidate for therapeutic intervention in neuroinflammatory diseases via its novel mechanism as an EZH2 degrader. The application notes and protocols provided here offer a robust framework for researchers to validate and explore the compound's effects on microglial polarization, supporting future drug development efforts for conditions like sepsis-associated encephalopathy and other neurodegenerative diseases.

References

Sigmoidin B molecular dynamics simulations

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B Application Notes

Pharmacokinetic and Physicochemical Profile of this compound

This compound is a prenylated flavonoid identified through high-throughput screening as a potential therapeutic agent [1] [2]. The table below summarizes its key drug-like properties predicted via in silico ADMET analysis.

Property Category Parameter Value / Prediction for this compound
Physicochemical Molecular Weight 356.37 g/mol [1]
Rotatable Bonds 3 [1]
Hydrogen Bond Donors 4 [1]
Hydrogen Bond Acceptors 6 [1]
LogP (Lipophilicity) 3.724 [1]
Water Solubility (LogS) -5.58 (moderately soluble) [1]
Pharmacokinetics Caco-2 Permeability (logPapp) -5.81 (low) [1]
Human Intestinal Absorption (HIA) 88.1% [1]
Blood-Brain Barrier (BBB) Penetration logBB: -2.93 (low) [1]
Volume of Distribution (VDss) 0.92 L/kg (moderate) [1]
Clearance 10.42 mL/min/kg [1]
Metabolism & Toxicity CYP3A4 Substrate Non-substrate [1]
P-glycoprotein Inhibitor Non-inhibitor [1]
Drug-Induced Liver Injury (DILI) Safe (31% probability) [1]
Proposed Mechanism of Action and Experimental Evidence

Research indicates that this compound functions as a novel degrader of the protein Enhancer of Zeste Homolog 2 (EZH2) [2].

  • Molecular Target and Pathway: EZH2 is a histone methyltransferase that regulates gene expression and immune cell function. This compound promotes the degradation of EZH2, which in turn leads to the downregulation of the AKT2 signaling pathway. This modulation is critical in shifting microglia (immune cells in the brain) from a pro-inflammatory "M1" state to an anti-inflammatory "M2" state [2].
  • Therapeutic Implication: In a mouse model of sepsis-associated encephalopathy (SAE), treatment with this compound was shown to attenuate neuroinflammation and improve survival rates. This effect was achieved by driving microglial polarization towards the protective M2 phenotype via the EZH2-AKT2 axis [2]. The following diagram illustrates this core signaling pathway.

sigmoidin_b_mechanism SigmoidinB This compound EZH2 EZH2 Protein SigmoidinB->EZH2 Promotes Degradation AKT2 AKT2 Signaling EZH2->AKT2 Regulates M1 M1 Microglia (Pro-inflammatory) AKT2->M1 Promotes M2 M2 Microglia (Anti-inflammatory) AKT2->M2 Suppresses Neuroinflammation Reduced Neuroinflammation M1->Neuroinflammation M2->Neuroinflammation

Diagram 1: The core mechanism of this compound action via the EZH2-AKT2 pathway.

Detailed Experimental Protocols

Protocol 1: Molecular Docking of this compound against EZH2

This protocol outlines the steps to simulate and analyze the binding interaction between this compound and the EZH2 protein [2].

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the EZH2 protein (e.g., PDB ID: 4W2R) from the RCSB Protein Data Bank.
    • Using software like Schrödinger's Protein Preparation Wizard or similar:
      • Delete all water molecules and extraneous ions.
      • Add missing hydrogen atoms and complete any missing side chains or loop regions.
      • Optimize the hydrogen-bonding network.
      • Perform energy minimization to relieve steric clashes and achieve a stable conformation.
  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound (e.g., from the YaTCM database or PubChem).
    • Prepare the ligand structure by:
      • Assigning proper bond orders and formal charges.
      • Generating potential 3D conformers or tautomers.
      • Performing a geometry optimization using a molecular force field (e.g., MMFF94).
  • Docking Simulation:

    • Define the binding site on EZH2. This can be done based on the location of a co-crystallized native ligand in the structure.
    • Employ a docking program such as AutoDock Vina, GOLD, or Glide.
    • Set the docking search space (grid box) to encompass the defined binding site.
    • Execute the docking run to generate multiple ligand poses. The number of output poses and docking exhaustiveness should be set to adequate levels (e.g., 20-50 poses).
  • Analysis of Results:

    • Rank the generated poses primarily by docking score (binding affinity in kcal/mol).
    • Visually inspect the top-ranking poses to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.) between this compound and EZH2 residues.
Protocol 2: Molecular Dynamics (MD) Simulation for Complex Stability

This protocol is used to evaluate the stability and conformational dynamics of the this compound-EZH2 complex over time [3].

  • System Setup:

    • Start with the highest-ranked pose from the molecular docking study.
    • Place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedral box).
    • Solvate the system with explicit water molecules (e.g., using the TIP3P water model).
    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.
  • Energy Minimization and Equilibration:

    • Perform energy minimization (e.g., 5,000 steps of steepest descent) to remove any residual steric clashes introduced during system setup.
    • Conduct a multi-step equilibration process:
      • NVT Ensemble: Equilibrate the system at a constant temperature (e.g., 300 K) for 100-500 picoseconds (ps).
      • NPT Ensemble: Further equilibrate the system at constant pressure (e.g., 1 bar) for another 100-500 ps to achieve the correct solvent density.
  • Production MD Run:

    • Run a production MD simulation for a significant duration, typically 100 nanoseconds (ns) or longer, under the same NPT conditions.
    • Save the atomic coordinates of the system at regular intervals (e.g., every 10-100 picoseconds) for subsequent analysis.
  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the backbone RMSD of the protein and the heavy-atom RMSD of the ligand to assess the overall stability of the complex.
    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.
    • Protein-Ligand Interactions: Calculate the number and stability of specific interactions (hydrogen bonds, hydrophobic contacts) throughout the simulation.
    • Binding Free Energy Calculation: Use methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) on frames extracted from the MD trajectory to estimate the binding free energy, which provides a more rigorous validation of the docking results [4].

The experimental workflow for these computational studies is summarized in the diagram below.

experimental_workflow Step1 1. Structure Preparation PDB EZH2 (PDB: 4W2R) Step1->PDB Ligand This compound Structure Step1->Ligand Step2 2. Molecular Docking Docking Binding Pose Affinity Score Step2->Docking Step3 3. Dynamics Simulation Complex Solvated Complex Step3->Complex Step4 4. Data Analysis Results Stability & Binding Metrics Step4->Results PDB->Step2 Ligand->Step2 Docking->Step3 Trajectory MD Trajectory Complex->Trajectory Trajectory->Step4

Diagram 2: The key stages of the computational analysis workflow.

Discussion and Future Directions

The computational data positions this compound as a promising lead compound. Its favorable ADMET profile suggests a lower risk of toxicity and good metabolic stability [1]. The precise mechanism as an EZH2 degrader, leading to modulation of the AKT2 pathway and microglial polarization, provides a strong hypothetical framework for its anti-inflammatory effects [2]. However, these findings are primarily based on in silico models and initial in vivo rodent studies.

To advance this compound toward clinical application, the following steps are recommended:

  • Experimental Validation: The computational predictions require confirmation through in vitro assays (e.g., EZH2 degradation assays, kinase activity tests for AKT2) and further in vivo studies in relevant disease models.
  • Lead Optimization: Medicinal chemistry efforts could focus on optimizing its structure to improve potency and pharmacokinetic properties, particularly its low Caco-2 permeability [1].
  • Specificity Profiling: Comprehensive off-target screening should be conducted to ensure specificity and minimize potential side effects.

References

Introduction to the DPPH Assay and Sigmoidin B

Author: Smolecule Technical Support Team. Date: February 2026

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a benchmark method for determining the free radical scavenging activity of chemical compounds and plant extracts [1] [2]. The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable, violet-colored DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically [1].

Sigmoidin B is a prenylated flavanone isolated from Erythrina sigmoidea and has been identified as a potent scavenger of the DPPH free radical [3]. Its antioxidant property is a key part of its documented anti-inflammatory activity [3].

Detailed DPPH Radical Scavenging Protocol

This protocol is adapted from standard DPPH methods and is suitable for evaluating compounds like this compound [1] [4].

Materials and Reagents
  • Test Compound: this compound (dissolved in methanol)
  • DPPH Radical Solution: 0.1% (w/v) in methanol. Note: Prepare fresh and store in the dark.
  • Positive Control: Trolox or Ascorbic Acid (dissolved in methanol)
  • Solvent Control: Methanol
  • Equipment: Microplate reader, 96-well microplates, micropipettes
Experimental Procedure
  • Sample Preparation: Prepare a concentration series of this compound in methanol.
  • Reaction Setup: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of fresh DPPH solution. Perform replicates (e.g., n=6) for statistical rigor [4].
  • Incubation: Seal the plate, mix the contents gently, and incubate in the dark at ambient temperature for 30 minutes [4].
  • Absorbance Measurement: Measure the absorbance at 517 nm (or 540 nm as used in some protocols) before and after the incubation period [1] [4].
  • Controls: Include a positive control and a blank control with methanol instead of the sample.
Data Analysis and Interpretation
  • Calculate Scavenging Activity: Determine the percentage of DPPH radical scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100
  • Determine IC50 Value: The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. Calculate this by plotting the percentage of scavenging against the sample concentration and fitting a dose-response curve [4].

The experimental workflow for this protocol is summarized in the diagram below:

G start Start DPPH Assay prep Prepare serial dilutions of this compound in methanol start->prep setup Plate Setup: 100 µL sample + 100 µL DPPH prep->setup dpph Prepare fresh 0.1% DPPH solution dpph->setup incubate Incubate in dark at 25°C for 30 min setup->incubate measure Measure absorbance at 517 nm or 540 nm incubate->measure calculate Calculate % Radical Scavenging Activity measure->calculate result Determine IC50 Value calculate->result

Key Findings for this compound

The table below summarizes the quantitative DPPH assay data for this compound and related compounds from the referenced study [3].

Compound Reported Activity IC50 / Potency Experimental Context
This compound Potent DPPH radical scavenger [3] Not specified (see note 1) In vitro assay; contributed to anti-inflammatory effects [3]
Sigmoidin A Potent DPPH radical scavenger [3] IC50 = 31 µM (for 5-LOX inhibition) [3] In vitro assay; selective 5-LOX inhibitor [3]
Standard Antioxidants e.g., Trolox, Ascorbic Acid Used for calibration and comparison Essential for validating assay performance and result relativity

Notes on the data:

  • The source study explicitly states that both Sigmoidin A and B are "potent scavengers of the DPPH radical" [3]. However, while it provides an IC50 value for Sigmoidin A's inhibition of a different enzyme (5-lipoxygenase), it does not list a numerical IC50 for the DPPH activity of either compound.
  • The strong DPPH scavenging activity is linked to the compounds' anti-inflammatory effects, with the number of prenyl groups in their structure influencing their mechanism [3].

Mechanism and Research Applications

The DPPH assay provides a direct measurement of a compound's hydrogen-donating ability, a key mechanism of primary antioxidants [1]. For researchers, this assay is valuable in:

  • Drug Discovery: Rapid screening of natural and synthetic compounds for antioxidant capacity.
  • Structure-Activity Relationship (SAR) Studies: Understanding how structural features (like the prenyl groups in sigmoidins) influence radical scavenging power [3].
  • Quality Control: Standardizing plant extracts and herbal formulations for antioxidant potency.

Critical Technical Considerations

  • Solvent: Methanol or ethanol are standard. The solvent must dissolve the compound and not react with DPPH [1].
  • Concentration Range: Use a broad range of concentrations for accurate IC50 determination.
  • Reaction Time: The time to reach a steady state can vary; 30 minutes is common, but kinetics should be checked [1].
  • Light Sensitivity: DPPH is photosensitive; all procedures should be carried out in dim light or darkness [1].
  • Absorbance Interference: Ensure the compound itself does not absorb significantly at the measurement wavelength [1].

Conclusion

The DPPH assay confirms this compound as a potent antioxidant. The provided protocol offers a reliable method for its evaluation. Future work should focus on determining the exact IC50 value for this compound's DPPH activity and exploring its effects in broader biological systems.

References

Sigmoidin B 5-lipoxygenase inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Bioactivity Data of Sigmoidin B

The table below summarizes the key experimental data available for this compound.

Bioactivity Aspect Experimental Model/Assay Result / Potency Citation
5-LOX Enzyme Inhibition Cell-free 5-LOX activity assay Selective 5-LOX inhibitor; no effect on COX-1 [1] [2]
Antioxidant Activity DPPH free radical scavenging assay Potent scavenger of DPPH free radicals [1] [3]
Antigenotoxic Activity Aflatoxin B1-induced genotoxicity assay IC₅₀ = 18.7 μg/mL [3]
In Vivo Anti-inflammatory (Edema Reduction) TPA-induced mouse ear edema 83% reduction of induced edema [1] [2] [3]
In Vivo Anti-inflammatory (Edema Reduction) Phospholipase A₂-induced mouse paw edema Inhibition at 60 min (59% inhibition vs. 74% for cyproheptadine) [1] [2]
In Vivo Dosage Mouse models (intraperitoneal injection) 5 mg/kg [3]

Experimental Protocols for Key Assays

Based on the literature, here are the detailed methodologies for the key experiments that established the bioactivity of this compound.

Protocol 1: In Vitro 5-LOX Inhibition Assay

This protocol determines the selectivity and potency of this compound against the 5-LOX enzyme [1] [2].

  • 1. Principle: The assay measures the compound's ability to inhibit the conversion of arachidonic acid to 5-LOX metabolites, using a cell-free enzyme system.
  • 2. Materials:
    • Purified 5-LOX enzyme.
    • Arachidonic acid (substrate).
    • Assay buffer (typically phosphate buffer, pH 7.4).
    • Reference 5-LOX inhibitor (e.g., NDGA).
    • Test compound: this compound, dissolved in DMSO.
  • 3. Procedure:
    • Pre-incubate this compound at various concentrations with the purified 5-LOX enzyme in assay buffer for 5-10 minutes.
    • Initiate the reaction by adding arachidonic acid.
    • Incubate the reaction mixture at 37°C for a fixed time (e.g., 5-10 minutes).
    • Terminate the reaction by acidification or rapid cooling.
    • Analyze the metabolites (e.g., 5-HETE) using a suitable method like HPLC or a spectrophotometric assay.
    • Run controls: a vehicle control (DMSO), a blank (no enzyme), and a positive control (reference inhibitor).
  • 4. Data Analysis: Calculate the percentage of 5-LOX activity remaining compared to the vehicle control. Plot concentration versus % inhibition to determine the IC₅₀ value. Note: The available literature confirms selectivity and potency for this compound but reports a specific IC₅₀ of 31 µM for the related compound Sigmoidin A [1].
Protocol 2: In Vivo Anti-inflammatory Activity in Mouse Edema Models

This protocol evaluates the efficacy of this compound in two established mouse models of inflammation [1] [2] [3].

  • 1. TPA-Induced Mouse Ear Edema

    • Animals: Groups of mice (e.g., ICR strain).
    • Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
    • Induction: One hour post-dosing, apply TPA (e.g., 2.5 µg) dissolved in solvent to the inner surface of one ear. The other ear serves as a control.
    • Measurement: Sacrifice animals after a set period (e.g., 4 hours). Punch out a uniform section from both ears and weigh them immediately.
    • Analysis: Calculate the edema inhibition percentage: (1 - (Weight_TPA_ear - Weight_control_ear)_treated / (Weight_TPA_ear - Weight_control_ear)_vehicle) × 100%.
  • 2. Phospholipase A₂-Induced Mouse Paw Edema

    • Animals: Groups of mice.
    • Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
    • Induction: Inject a pro-inflammatory phospholipase A₂ solution into the subplantar region of one hind paw.
    • Measurement: Measure paw volume using a plethysmometer immediately before and at specific time points (e.g., 30, 60 min) after induction.
    • Analysis: Calculate the percentage inhibition of edema at each time point compared to the vehicle control group.

Mechanism of Action and Signaling Context

This compound is a selective 5-LOX inhibitor that blocks the metabolism of arachidonic acid into pro-inflammatory leukotrienes without affecting the cyclooxygenase-1 (COX-1) pathway [1] [2]. This mechanism is visualized in the following pathway diagram.

G AA Arachidonic Acid (AA) COX COX-1 Pathway AA->COX Conversion LOX 5-Lipoxygenase (5-LOX) + FLAP AA->LOX Conversion PGs Prostaglandins COX->PGs Inflam Inflammatory Response PGs->Inflam LTs Leukotrienes (LTB4, LTC4, etc.) LOX->LTs LTs->Inflam SB This compound SB->LOX Inhibition

Research suggests that 5-LOX inhibitors can exert broader effects, including modulating the PI3K/Akt signaling pathway to produce anti-inflammatory and anti-apoptotic effects, as demonstrated for the inhibitor Zileuton [4]. The specific binding mode of this compound (e.g., competitive active-site binding vs. allosteric modulation) is an area for further investigation, as structural studies reveal different mechanisms exist for other natural 5-LOX inhibitors [5].

Application Notes for Drug Development

  • Therapeutic Potential: Selective 5-LOX inhibitors like this compound are pursued for inflammatory diseases (e.g., asthma, neurodegenerative EBI, liver fibrosis) while avoiding gastrointestinal side effects associated with COX inhibition [4] [6].
  • Natural Product Optimization: As a prenylated flavanone, this compound's structure offers a template for medicinal chemistry. The number of prenyl groups on the flavanone core can significantly impact mechanism and potency [1] [7].
  • Experimental Planning:
    • Positive Controls: Use known 5-LOX inhibitors like NDGA (redox-type) or Zileuton for in vitro and in vivo studies [5] [4].
    • Selectivity Screening: Confirm selectivity by profiling against other lipoxygenase isoforms (12-LOX, 15-LOX) and the COX pathway [1].
    • Cellular Models: Advance to cellular assays using immune cells (e.g., neutrophils, monocytes) that express 5-LOX and FLAP to confirm activity in a more physiologically relevant system [5].

Conclusion

This compound is a promising natural product lead compound with a defined profile as a selective 5-LOX inhibitor. The provided data and protocols offer a foundation for its further evaluation and development. Future work should focus on elucidating its precise structural interaction with 5-LOX, optimizing its pharmacokinetic properties, and expanding its therapeutic efficacy profiling in advanced disease models.

References

Sigmoidin B: From Screening to Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B was identified as a novel EZH2 degrader through a multi-step process. The table below outlines its core characteristics and the primary screening method used.

Aspect Description
Source/Discovery Screened from the Traditional Chinese Medicine Database (YaTCM) as a novel EZH2 degrader, based on the structure of MS177 (a known EZH2-targeting PROTAC) [1].
Core Structure Features a flavonoid core and an olefin side chain [1].
Primary Screening Method Large-scale virtual high-throughput screening [1].
Binding & Simulation Binding affinity and stability were assessed through molecular dynamics simulations and MM/GBSA analysis [1].

The journey from screening to understanding its function involves several key stages, which can be visualized in the following workflow:

G Fig 1. This compound Discovery and Validation Workflow cluster_1 In Silico Screening cluster_2 Experimental Validation A YaTCM Database B Virtual High-Throughput Screening A->B C Molecular Dynamics Simulations & MM/GBSA B->C D In Vitro Binding Assays C->D Identified Candidate This compound E Cellular & Animal Models (e.g., Sepsis, Cognitive Function) D->E F Mechanism of Action Analysis E->F End Confirmation as EZH2 Degrader F->End Start Library: YaTCM Start->A

Mechanistic Insights and Downstream Effects

Research indicates that this compound exerts its therapeutic effects by degrading EZH2 and subsequently influencing a specific signaling pathway, ultimately leading to changes in cell behavior. The following diagram illustrates this proposed mechanism, particularly in the context of sepsis-associated encephalopathy (SAE) and microglial polarization [1].

G Fig 2. Proposed Mechanism of this compound in Microglial Polarization SB This compound EZH2 EZH2 Protein SB->EZH2 Promotes Degradation AKT2 p-AKT2 (Phosphorylated) EZH2->AKT2 Suppresses M1 Pro-inflammatory M1 Microglia AKT2->M1 Promotes M2 Anti-inflammatory M2 Microglia AKT2->M2 Inhibits

Experimental Validation & Key Findings

The biological effects of this compound were confirmed through a series of experiments, as summarized in the table below.

Experimental Model Treatment Key Findings / Outcome Citation
In Vivo (Mouse Sepsis Model) This compound Attenuated cognitive dysfunction; modulated microglial polarization via the EZH2-AKT2 pathway. [1]
In Vitro/In Vivo This compound vs. MS177 (PROTAC) Demonstrated superior efficacy to MS177 in alleviating inflammation. [1]
In Vitro/In Vivo (Sepsis-induced Acute Lung Injury) MS177 (EZH2 degrader, reference compound) Induced macrophage M2 polarization; reduced lung damage and inflammatory response. [2]

A Note on Detailed Protocols

The search results provide high-level methodological descriptions but lack the granular detail required for a full laboratory protocol. For instance:

  • Virtual Screening is mentioned but without details on the specific software, docking parameters, or library preparation steps [1].
  • Biochemical Assays are referenced (e.g., molecular validation experiments) but not described in a replicable step-by-step format [1].
  • Established commercial EZH2 assay kits exist (e.g., BellBrook Labs' AptaFluor/Transcreener), which could be adapted for validating degrader activity. These typically work by measuring the reaction product S-adenosylhomocysteine (SAH) using a mix-and-read format compatible with HTS [3].

References

Application Notes: Sigmoidin B in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B is a prenylated flavanone naturally found in plants of the Erythrina genus, such as Erythrina sigmoidea [1]. Its potential applications in drug development are largely driven by its potent anti-inflammatory and antioxidant properties [2] [1].

A significant and recently discovered application is its potential in treating sepsis-associated encephalopathy (SAE). A 2025 study identified this compound as a novel degrader of the protein EZH2. Using both in vivo and in vitro models, the study demonstrated that this compound attenuates brain injury and cognitive dysfunction in SAE by modulating microglial polarization via the EZH2-AKT2 signaling pathway. It was also noted to be more effective than the comparator compound, MS177, in alleviating inflammation [3].

The experimental data supporting these applications are summarized in the table below.

Table 1: Documented Bioactivities and Experimental Evidence of this compound

Bioactivity Experimental Model Key Findings Mechanistic Insights
Anti-inflammatory [1] In vivo: TPA-induced mouse ear edema model 83% inhibition of edema [1] Selective 5-lipoxygenase (5-LOX) inhibitor; does not affect cyclooxygenase-1 (COX-1) [1]
Anti-inflammatory [1] In vivo: Phospholipase A2-induced mouse paw edema model Inhibition of edema formation at 60 minutes (5 mg/kg, intraperitoneal) [1] Potent scavenger of the stable DPPH free radical [1]
Neuroprotective [3] In vitro/In vivo: Models of Sepsis-Associated Encephalopathy Ameliorated cognitive dysfunction and brain injury [3] Functions as an EZH2 degrader, modulating microglial polarization via the EZH2-AKT2 pathway [3]
Antioxidant & Antigenotoxic [2] In vitro: Cell-free and cell-based assays DPPH free radical scavenging; inhibition of aflatoxin B1-induced genotoxicity (IC₅₀: 18.7 μg/mL) [2] Free radical scavenging activity [2] [1]

Proposed Experimental Protocols

The following protocols are reconstructed based on methodologies described in the scientific literature. You will need to optimize concentrations and conditions for your specific cell type and research objectives.

Protocol 1: Assessing Anti-inflammatory Activity via 5-Lipoxygenase Inhibition

This protocol is based on the established mechanism that this compound is a selective 5-Lipoxygenase (5-LOX) inhibitor [1].

Workflow Diagram: 5-LOX Inhibition Assay

G Start Start Assay Prep Prepare Reaction Mixture (5-LOX enzyme, substrate) Start->Prep Add Add this compound (Varying concentrations) Prep->Add Incubate Incubate (Room Temp, 5 min) Add->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Product (Spectrophotometry) Stop->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze End End Assay Analyze->End

Detailed Procedure:

  • Reaction Mixture: Prepare a master mix containing the 5-LOX enzyme (e.g., from potato tubers or human neutrophils) and its substrate, arachidonic acid, in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Compound Addition: Add this compound to the reaction mixture at a range of final concentrations (e.g., 0-100 μM). Prepare a negative control (vehicle only) and a positive control (a known 5-LOX inhibitor like zileuton).
  • Incubation: Incubate the mixture at room temperature for 5 minutes to allow the enzyme-inhibitor interaction.
  • Reaction Termination: Stop the enzymatic reaction by adding a stop solution, typically involving acidification.
  • Product Measurement: Quantify the formation of the 5-LOX product (e.g., 5-HPETE) using a spectrophotometer to measure the absorbance at 234 nm.
  • Data Analysis: Calculate the percentage of enzyme activity inhibition for each concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀). The reported IC₅₀ for Sigmoidin A, a closely related compound, is 31 μM [1].
Protocol 2: Investigating EZH2 Degradation and Microglial Polarization

This protocol is derived from the 2025 study on sepsis-associated encephalopathy [3]. The exact cell line used in the study was not specified in the abstract, but microglial cell lines (e.g., BV-2, HMC3) or primary microglia would be appropriate.

Workflow Diagram: EZH2 Degradation Assay in Microglia

G Start Start Experiment Culture Culture Microglial Cells (e.g., BV-2 cell line) Start->Culture Stimulate Stimulate with LPS/IFN-γ (To induce M1 phenotype) Culture->Stimulate Treat Treat with this compound (e.g., 1-10 µM for 24h) Stimulate->Treat Harvest Harvest Cells Treat->Harvest Analyze1 Analyze EZH2 Protein Level (Western Blot) Harvest->Analyze1 Analyze2 Analyze M1/M2 Marker Expression (CD86, CD206, TNF-α, IL-10) Harvest->Analyze2 End End Experiment

Detailed Procedure:

  • Cell Culture: Maintain microglial cells in an appropriate medium (e.g., DMEM high glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [4].
  • Cell Stimulation: Seed cells in multi-well plates. To induce a pro-inflammatory (M1) state, stimulate the cells with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for a set period (e.g., 100 ng/mL LPS + 20 ng/mL IFN-γ for 6 hours).
  • Compound Treatment: Treat the stimulated cells with a range of this compound concentrations. The 2025 study does not specify the exact concentration used in vitro, but a range of 1-10 μM is a reasonable starting point for optimization [3]. Include a control group with the stimulus but no compound.
  • Cell Harvesting: After the treatment period (e.g., 24 hours), harvest the cells and lysate for protein or RNA extraction.
  • Western Blot Analysis:
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with an anti-EZH2 primary antibody to assess EZH2 degradation.
    • Use an anti-β-actin antibody as a loading control.
  • Analysis of Microglial Polarization:
    • Gene Expression: Use quantitative RT-PCR (qRT-PCR) to measure mRNA levels of M1 markers (e.g., CD86, TNF-α, iNOS) and M2 markers (e.g., CD206, IL-10, Arg1).
    • Protein Expression: Use Western Blot or Flow Cytometry to analyze the surface expression of CD86 and CD206 proteins.

Key Considerations for Researchers

  • Source and Solubility: this compound is a small molecule compound (Molecular Weight: 356.37 g/mol, CAS No. 87746-47-2) available from chemical suppliers [2]. It is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to avoid cytotoxicity.
  • In Vivo Corroboration: The anti-inflammatory effects observed in cell-based assays have been validated in animal models. For example, intraperitoneal injection of this compound at 5 mg/kg significantly inhibited edema in mouse models [2] [1].
  • Pathway Context: The EZH2-AKT2 pathway, through which this compound exerts its neuroprotective effects, is a crucial signaling axis in immune cell function and represents a promising target for therapeutic intervention [3] [5].

References

Application Notes and Protocols: Assessing the Antigenotoxicity of Sigmoidin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sigmoidin B is a prenylated flavanone naturally occurring in various Erythrina species, such as Erythrina latissima and Erythrina sigmoidea. It has garnered significant research interest due to its potent antigenotoxic, anti-inflammatory, and antioxidant properties [1] [2] [3]. Its core mechanism of action as an antigenotoxic agent involves the inhibition of aflatoxin B1 (AFB1)-induced genotoxicity, with a notable IC50 value of 18.7 μg/mL, which is comparable to the reference compound curcumin (IC50 18.4 μg/mL) [1] [3]. This bioactivity is crucial for protecting genetic material from damage that can lead to mutations and cancer.

The antigenotoxic effect of this compound is likely multi-faceted. As a selective 5-lipoxygenase (5-LOX) inhibitor, it modulates arachidonic acid metabolism, reducing the production of pro-inflammatory mediators that can contribute to cellular stress and DNA damage [2] [3]. Furthermore, its potent free radical scavenging ability, demonstrated against the stable DPPH radical, helps mitigate oxidative stress, a key pathway for DNA damage [2] [3]. The following diagram illustrates its hypothesized antigenotoxic mechanism and a primary testing workflow.

G A Aflatoxin B1 (Genotoxin) B Metabolic Activation (CYP450) A->B Initiates C DNA Adduct Formation B->C Leads to D Genotoxic Stress (Mutation, Cancer) C->D Results in E This compound F Antioxidant Activity (Free Radical Scavenging) E->F 1. Exerts G Anti-inflammatory Activity (5-LOX Inhibition) E->G 2. Exerts H DNA Protection (Reduced Genotoxicity) F->H Contributes to G->H Contributes to H->C Inhibits

Fig. 1: Proposed antigenotoxic mechanism of this compound and its testing context. This compound counteracts AFB1-induced DNA damage through antioxidant and anti-inflammatory pathways.

Key Bioactivity Data and Experimental Findings

The table below summarizes quantitative data from key studies on this compound, providing a clear overview of its efficacy and the experimental conditions used for its evaluation.

Table 1: Summary of Key Experimental Findings for this compound

Bioactivity Assay/Model Tested Concentrations/Doses Key Result (IC50/Inhibition) Reference
Antigenotoxicity Vitotox assay (AFB1-induced) Not specified (dose-response) IC50 = 18.7 μg/mL [1] [3]

| 5-LOX Inhibition | In vitro enzyme assay | Not specified (dose-response) | Selective 5-LOX inhibitor (Sigmoidin A IC50 = 31 μM) | [2] | | Antioxidant Activity | DPPH free radical scavenging | Not specified | Potent scavenger | [2] [3] | | Anti-inflammatory | TPA-induced mouse ear edema | 5 mg/kg (intraperitoneal) | 83% inhibition of edema | [3] | | Anti-inflammatory | PLA2-induced paw edema (mouse) | 5 mg/kg (intraperitoneal) | Significant inhibition at 60 min | [3] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key assays used to evaluate the antigenotoxicity and related bioactivities of this compound.

Antigenotoxicity Assessment Using the Vitotox assay

The Vitotox assay is a primary method used to determine the antigenotoxic potential of this compound against AFB1. This test employs genetically modified Salmonella typhimurium bacteria, where genotoxicity triggers the SOS response, leading to the expression of a luciferase reporter gene and measurable bioluminescence [4].

Protocol:

  • Bacterial Strain and Preparation: Use Salmonella typhimurium TA1535 strains containing the pSK1002 plasmid with the recN2-4::luxCDABE gene fusion. Grow overnight cultures in LB medium with appropriate antibiotics [4].
  • Metabolic Activation System: Prepare a liver S9 fraction (typically from Aroclor 1254-induced rats) to metabolically activate the pro-genotoxin Aflatoxin B1. The S9 mix should contain co-factors (NADP, G-6-P) in a suitable buffer [1].
  • Experimental Co-treatment:
    • Positive Control: AFB1 + S9 mix.
    • Test Group: AFB1 + S9 mix + this compound (at multiple concentrations, e.g., from 1 to 50 μg/mL).
    • Vehicle Control: Test substance vehicle (e.g., DMSO) + S9 mix.
    • Negative Control: Vehicle only.
  • Incubation and Measurement: Incubate the bacteria with the test mixtures for several hours at 37°C with shaking. Measure bioluminescence at regular intervals using a luminometer. The signal is proportional to the genotoxic stress [1] [4].
  • Data Analysis: Calculate the percentage reduction in genotoxicity caused by this compound compared to the AFB1-only control. % Inhibition = [1 - (LumSample - LumNegCtrl) / (LumAFB1 - LumNegCtrl)] * 100 The IC50 value (concentration causing 50% inhibition of AFB1-induced genotoxicity) can be determined from a dose-response curve [1].
Complementary Genotoxicity Assays

For a comprehensive safety and efficacy profile, antigenotoxic compounds should be evaluated in a battery of tests. The following are standardized assays applicable for testing this compound.

In Vitro Micronucleus (MNvit) Assay The MNvit assay in mammalian cells, such as HepaRG cells, detects chromosome damage by quantifying micronuclei in the cytoplasm of interphase cells [5] [4].

  • Cell Culture: Maintain HepaRG cells in William's E medium supplemented with 10% FBS, insulin, hydrocortisone, and antibiotics at 37°C with 5% CO2 [5].
  • Treatment:
    • Exponentially growing cells are treated with this compound (across a concentration range, e.g., 0.25 - 20 µg/mL, considering cytotoxicity) in the presence and absence of a genotoxin like AFB1 (with S9 mix) or 4-nitroquinoline N-oxide (4-NQO, without S9) for a short period (e.g., 3-6 hours) [5] [6].
  • Cytokinesis Block: After treatment, replace the medium with fresh medium containing cytochalasin B to arrest cells at the binucleated stage.
  • Harvesting and Staining: Harvest cells after a recovery period (approx. 1.5 cell cycles). Prepare slides and stain nuclei with a DNA-specific stain (e.g., DAPI or acridine orange) [4].
  • Scoring and Analysis: Score the number of micronuclei in 1000 binucleated cells per treatment. A significant reduction in MN frequency in the co-treatment group (this compound + genotoxin) compared to the genotoxin-only group indicates antigenotoxicity [4] [6].

Comet Assay (Single Cell Gel Electrophoresis) The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells [5] [4].

  • Cell Treatment and Embedding: Treat cells (e.g., HepaRG) with this compound and the genotoxin. After treatment, mix a single-cell suspension with low-melting-point agarose and solidify on a microscope slide.
  • Lysis and Electrophoresis: Lyse cells in a high-salt, alkaline buffer to remove cellular membranes and proteins. For the standard alkaline comet assay, place slides in an alkaline electrophoresis solution (pH >13) to unwind DNA and express strand breaks. Then, run electrophoresis at a fixed voltage [5].
  • Neutralization and Staining: Neutralize slides and stain with a fluorescent DNA-binding dye like ethidium bromide.
  • Analysis: Analyze 50-100 randomly selected cells per sample using image analysis software. The % tail DNA or tail moment is the primary metric. A lower value in the co-treatment group signifies protection against DNA damage [5].

The following workflow diagram integrates these key assays into a logical testing strategy.

G Start Start: Isolate/Procure This compound A Primary Screening: Vitotox Assay Start->A Initial Screening B Mechanistic Insight: 5-LOX & DPPH Assays A->B For Mechanism C Confirmatory Testing: Mammalian Cell Systems A->C For Confirmation E Data Integration & Mechanism Proposal B->E Supports Mechanism D1 In Vitro Micronucleus Assay (HepaRG) C->D1 Parallel Tests D2 Comet Assay (HepaRG) C->D2 Parallel Tests D1->E Synthesize Results D2->E Synthesize Results

Fig. 2: A proposed workflow for the systematic evaluation of this compound's antigenotoxicity, from initial screening to mechanistic confirmation.

Critical Assay Parameters and Best Practices

  • Cytotoxicity Assessment: Prior to antigenotoxicity testing, determine the cytotoxic concentration 50 (CC50) of this compound using assays like the MTT test or AO/DAPI staining [5]. Testing should be performed at non-cytotoxic concentrations (e.g., < 5 mg/mL for complex extracts) to ensure that antigenotoxicity is not a result of cell death [5].
  • Metabolic Activation (S9 Mix): The use of an external metabolic activation system (e.g., rat liver S9 fraction) is critical when testing procarcinogens like AFB1, as it mimics in vivo metabolic conversion to active DNA-damaging species [1].
  • Solubility and Vehicle: this compound can be dissolved in DMSO to create a stock solution. The final concentration of the vehicle in the assay should be kept constant (typically ≤1%) across all groups, including controls, to avoid solvent-related toxicity [5].
  • Reference Controls: Always include appropriate controls:
    • Positive Antigenotoxin: Curcumin (IC50 ~18.4 μg/mL in Vitotox) is an excellent benchmark [1].
    • Genotoxin Control: Aflatoxin B1 with S9 mix.
    • Vehicle/Solvent Control.
    • Negative Control: Untreated cells/bacteria.

Troubleshooting and Technical Notes

  • Low or No Activity: If this compound shows weak antigenotoxicity, verify its stability in the assay medium and under incubation conditions. Consider testing analogues like Sigmoidin A, which may have differing potencies based on the number of prenyl groups [2].
  • High Background Genotoxicity: Ensure that this compound itself is not genotoxic at the tested concentrations by running a "this compound only" control group. Intrinsic genotoxicity would complicate the interpretation of antigenotoxicity data [7].
  • Inconsistent Results Between Assays: It is not uncommon for a compound to show activity in one assay (e.g., Vitotox) but not another (e.g., Micronucleus), as they detect different endpoints (SOS response vs. chromosomal damage). An integrated testing strategy using multiple assays is therefore recommended for a robust conclusion [4] [8].

References

Physicochemical & Pharmacokinetic Profile of Sigmoidin B

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Prediction Relevance for Solubility & Experimentation
Predicted Water Solubility (LogS) -5.58 [1] [2] Confirms poor aqueous solubility, necessitating a solvent like DMSO for stock solutions.
Molecular Weight 356.37 g/mol [1] [2] Falls within a typical range for small molecules; high MW can negatively impact solubility.
Lipophilicity (LogP) 3.724 [1] [2] Indicates high hydrophobicity, which is a primary reason for low water solubility.
Hydrogen Bond Donors 4 [1] [2] Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection.
Hydrogen Bond Acceptors 6 [1] [2] Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection.
Rotatable Bonds 3 [1] [2] Relates to molecular flexibility.

While a specific solubility value in DMSO is not available, the following guide can help you effectively formulate Sigmoidin B for your assays.

Troubleshooting Guide for Solubility Issues

Initial Stock Solution Preparation
  • Recommended Starting Point: Prepare a concentrated stock solution in 100% anhydrous DMSO. A common starting concentration is 10-50 mM [1]. Begin by vortexing and/or gently warming the solution in a warm water bath (around 37°C) to facilitate dissolution.
  • Sonication: If particles remain, brief sonication (e.g., 10-30 seconds in a bath sonicator) can help disrupt aggregates and achieve complete dissolution.
  • Verification: Always visually inspect the solution against light to ensure it is clear and particulate-free. For critical applications, further analysis via HPLC can confirm that no precipitation or degradation has occurred.
Handling and Storage
  • Aliquoting: To minimize freeze-thaw cycles and water absorption from the air, aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -20°C or -80°C under anhydrous conditions. DMSO is hygroscopic and will absorb water over time, which can lead to precipitation of the compound upon repeated use.
Troubleshooting Precipitation
  • Dilution in Aqueous Buffers: When diluting the DMSO stock into aqueous cell culture media or buffers, precipitation is a common risk.
    • Strategy 1: Controlled Dilution: Add the aqueous medium dropwise to the DMSO stock while vortexing, rather than adding the stock to the medium. This can sometimes help maintain the compound in solution.
    • Strategy 2: Use of Solubilizing Agents: If precipitation occurs in biological assays, consider using media that contain low concentrations of solubilizing agents like cyclodextrins or serum albumin, which can bind hydrophobic molecules.
    • Strategy 3: Alternative Solvents: If DMSO is entirely incompatible with your assay system, you may explore other solvents like ethanol or acetone, but be mindful of their biological effects on cells.

The following diagram outlines the logical workflow for preparing and troubleshooting a this compound solution, from initial preparation to application in biological assays.

G This compound Solubilization and Assay Workflow Start Start: Prepare Stock Solution in 100% DMSO (e.g., 50 mM) Vortex Vortex mixture Start->Vortex Heat Gently warm (37°C water bath) Vortex->Heat Sonicate Sonicate if needed Heat->Sonicate Check1 Solution clear and particulate-free? Sonicate->Check1 Check1->Sonicate No Aliquot Aliquot & Store at -20°C/-80°C Check1->Aliquot Yes Dilute Dilute for assay Aliquot->Dilute Check2 Precipitation after dilution? Dilute->Check2 Success Proceed with assay Check2->Success No Troubleshoot Troubleshoot precipitation Check2->Troubleshoot Yes Strat1 Controlled dilution (add buffer to stock) Troubleshoot->Strat1 Strat2 Use solubilizing agents (e.g., cyclodextrin) Troubleshoot->Strat2 Strat3 Test alternative solvent (e.g., ethanol) Troubleshoot->Strat3 Strat1->Dilute Re-attempt dilution Strat2->Dilute Re-attempt dilution Strat3->Dilute Re-attempt dilution

Experimental Protocol for Determining Solubility

If you need to empirically determine the solubility of your specific batch of this compound in DMSO, you can follow this shake-flask method protocol.

  • Saturation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a sealed vial.
  • Equilibration: Agitate the mixture continuously using a vortex mixer or orbital shaker for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
  • Separation: Centrifuge the saturated solution at high speed (e.g., 10,000-15,000 x g) to separate the undissolved solid from the supernatant.
  • Quantification: Carefully dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration using a calibrated method like HPLC with UV detection.

References

Sigmoidin B stability storage -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B Storage Specifications

The table below summarizes the key storage information found for this compound:

Parameter Specification
Recommended Long-Term Storage -20°C [1] [2]
Storage Form Powder [2]
Packaging Sealed vial; desiccate (keep dry) [2]
Solubility Soluble in DMSO, DCM, Chloroform, Acetone, Ethyl Acetate [2]

Experimental Handling and Workflow

For safe and effective use of this compound in experiments, please adhere to the following protocols:

  • Preparation of Stock Solutions

    • Solvent: Use dimethyl sulfoxide (DMSO) or other suitable solvents like chloroform or acetone [2].
    • Procedure: Warm the vial at 37°C and briefly sonicate it to achieve higher solubility and ensure the compound is fully dissolved [2].
    • Aliquoting: It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Storage: Prepared stock solutions should be sealed and stored at -20°C or -80°C for longer stability [2].
  • Thawing and Usage

    • Thawing: Before use, remove the vial from the freezer and let it stand at room temperature for at least one hour to prevent condensation and water absorption [2].
    • Stability Note: For optimal results, prepare and use the solution on the same day. While stock solutions can be stored for several months at -20°C, their stability over such periods has not been explicitly verified [2].

This workflow diagram outlines the key steps for handling this compound:

G Start Start: Retrieve this compound Step1 Confirm powder is at -20°C and fully settled in vial Start->Step1 Step2 Thaw at Room Temperature (≥ 1 hour) Step1->Step2 Step3 Prepare Stock Solution (Warm at 37°C & Sonicate) Step2->Step3 Step4 Aliquot Solution (Recommended) Step3->Step4 Step5 Store Aliquots at -20°C Step4->Step5 Step6 Use in Experiment Step5->Step6 Step5->Step6 Thaw aliquot when needed

Frequently Asked Questions

  • What is the biological activity of this compound? this compound is a prenylated flavanone known to be a selective inhibitor of 5-lipoxygenase (5-LOX). It also exhibits antioxidant, antimicrobial, and anti-inflammatory activities [1].

  • Where can I find peer-reviewed protocols for experiments using this compound? The search results cite a specific protocol from Planta Medica (2004) where this compound was administered in a phospholipase A2-induced mouse paw edema test at 5 mg/kg via intraperitoneal injection [1]. For detailed cell-based assay protocols, you may need to consult the primary research literature directly.

  • The powder in the vial seems to have adhered to the cap during shipping. What should I do? This is a common occurrence. Gently tap or shake the vial until the powder falls to the bottom. For liquid products, centrifuge at 500 x g to gather the liquid at the bottom of the vial before opening [2].

Important Troubleshooting Notes

  • Limited Specific Data: The information available is primarily from commercial supplier specifications [1] [2]. Comprehensive, peer-reviewed stability data (e.g., degradation profiles, exact shelf-life) for this compound under -20°C storage was not found in the current search results.
  • General Stability Principles: In the pharmaceutical industry, stability is highly dependent on the formulation. For sensitive materials like lyophilized powders or biologics, storage at -20°C or even -80°C is standard to prevent degradation [3]. The recommendation to store this compound at -20°C aligns with these general practices for temperature-sensitive compounds.

References

Sigmoidin B in vivo administration problems

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B: Known Experimental Data

The table below summarizes the key in vivo and in vitro data available for this compound, which can serve as a reference for your experiments.

Aspect Reported Data Experimental Context
Effective In Vivo Dose 5 mg/kg [1] Intraperitoneal administration in a mouse model of sepsis-associated encephalopathy (SAE).
Reported Solubility LogS = -5.58 (Predicted) [2] Indicates low solubility; this is a predicted value from a pharmacokinetic study.
Predicted Intestinal Absorption 88.1% (High) [2] Suggests good potential for oral bioavailability, though this is a computational prediction.
Predicted BBB Penetration logBB = -2.93 (Low) [2] Suggests it is not readily distributed across the blood-brain barrier.
Mechanism of Action Degrades EZH2 protein, modulates AKT2 signaling, promotes microglial M2 polarization [1] Identified as the mechanism for its anti-inflammatory effect in the SAE mouse model.
Anti-inflammatory Activity Inhibits 5-lipoxygenase (IC50 for closely related sigmoidin A is 31 μM); reduces mouse paw oedema and TPA-induced ear oedema [3] Early study demonstrating anti-inflammatory and antioxidant properties.

Frequently Asked Questions & Troubleshooting

Here are answers to potential questions based on the available data and general principles.

  • Q1: What solvent should I use for this compound? The search results do not specify the exact solvent used in the reported studies. Given its predicted low solubility (LogS = -5.58) [2], standard practice would be to initially try a stock solution in DMSO, followed by dilution in a saline or buffer solution for in vivo administration. The final concentration of DMSO should be kept as low as possible (typically below 5%) to avoid vehicle toxicity.

  • Q2: How was this compound administered in vivo? In one study, it was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg [1]. The specific formulation details (e.g., concentration, injection volume) are not provided in the available abstract.

  • Q3: What is the potential mechanism of action I should investigate? The most recently described mechanism for this compound is the degradation of the EZH2 protein and subsequent modulation of the AKT2 signaling pathway, leading to anti-inflammatory effects in the brain [1]. Earlier research also highlights its role as a 5-lipoxygenase inhibitor and antioxidant [3]. You could design experiments to probe both of these pathways.

Experimental Protocol & Workflow

For clarity, here is a simplified workflow of the key experiment that demonstrated this compound's efficacy, based on the search results [1].

A CLP Surgery (Induce Sepsis) B Administer this compound (5 mg/kg, i.p.) A->B C EZH2 Protein Degradation B->C D Inhibition of AKT2 Pathway C->D E Promotion of Microglial M2 Polarization D->E F Reduced Neuroinflammation & Improved Survival E->F

Troubleshooting Guide

If you encounter problems, consider the following steps:

  • Problem: Low Solubility or Precipitation

    • Solution: Optimize the solvent system. You can try different ratios of co-solvents like PEG-400 or Cremophor EL with saline, or use specialized lipid-based formulations for in vivo delivery. Always include a vehicle control group that receives the solvent alone.
  • Problem: Lack of Expected Efficacy

    • Verify Target Engagement: Ensure that this compound is effectively degrading EZH2 in your model system. Perform Western blot analysis to check EZH2 protein levels after treatment [1].
    • Check Dosage and Route: The 5 mg/kg i.p. dose is a starting point [1]. Consider conducting a dose-response study (e.g., 1, 5, 10 mg/kg) to find the optimal dose for your specific model.
    • Confirm Model Relevance: The primary reported efficacy is in a sepsis-associated encephalopathy model [1]. The compound's effectiveness in other disease models has not been established.
  • Problem: Formulation Instability

    • Solution: Prepare the solution fresh before each administration. Protect it from light and store the stock powder as recommended by the supplier, typically at -20°C or below.

References

optimizing Sigmoidin B cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Sigmoidin B

The search results indicate that This compound is a natural flavonoid compound that has been investigated for its therapeutic potential. The table below summarizes its key pharmacokinetic and physicochemical properties, which are crucial for planning cellular uptake experiments [1].

Property Value / Description for this compound
Molecular Weight 356.374 Da [1]
Compound Class Flavonoid [1]
LogP 3.724 [1]
Hydrogen Bond Donors 4 [1]
Hydrogen Bond Acceptors 6 [1]
Rotatable Bonds 3 [1]
Water Solubility (LogS) -5.58 (indicates low solubility) [1]
Caco-2 Permeability -5.81 logPapp (suggests poor permeability) [1]
Human Intestinal Absorption 88.1% (predicted high) [1]
Blood-Brain Barrier Penetration logBB = -2.93 (predicted low) [1]
P-glycoprotein Inhibition Non-inhibitor [1]
CYP3A4 Substrate Non-substrate [1]
Drug-Induced Liver Injury (DILI) Predicted safe [1]
Known Mechanism Functions as an EZH2 degrader, modulating microglial polarization via the EZH2-AKT2 pathway [2].

Suggested Experimental Workflows

In the absence of direct protocols for this compound, here are two general experimental approaches for studying nanoparticle uptake, which could be adapted for formulating and testing this compound.

1. General Workflow for Nanoparticle Uptake Optimization This workflow synthesizes strategies from a successful nanoparticle labeling protocol [3]. You can adapt it for this compound by loading it into nanoparticles and testing these variables.

G start Start: Optimize Nanoparticle Uptake cell_state Define Cell State (e.g., Epithelial, Mesenchymal) start->cell_state method Choose Uptake Method cell_state->method suspension Cells in Suspension method->suspension monolayer Cell Monolayer method->monolayer technique Apply Technique suspension->technique monolayer->technique centrifugation Centrifugation (G-Force) technique->centrifugation mitoception MitoCeption Strategy technique->mitoception validate Validate Uptake centrifugation->validate mitoception->validate viability Cell Viability Assay validate->viability imaging Imaging (e.g., CLSM) validate->imaging end Feasible Labeling Protocol viability->end imaging->end

2. Workflow for Assessing Cellular Internalization This diagram outlines a methodology for evaluating whether your formulated carriers are successfully internalized by cells, based on established imaging techniques [4].

G start Start: Assess Internalization incubate Incubate Carriers with Cells start->incubate method Choose Primary Method incubate->method control_method Control Method incubate->control_method flow_cytometry Imaging Flow Cytometry method->flow_cytometry correlate Correlate Data flow_cytometry->correlate microscopy Confocal Laser Scanning Microscopy (CLSM) control_method->microscopy microscopy->correlate result Internalization Efficiency correlate->result

Potential FAQs and Troubleshooting Guide

Here are some anticipated questions and solutions based on the general properties of this compound and common challenges in cellular uptake studies.

Q1: What are the main challenges for this compound cellular uptake?

  • Low Solubility: Its low water solubility (LogS = -5.58) is a major barrier for biological assays [1].
  • Poor Permeability: The predicted low Caco-2 permeability suggests it may not easily cross cell membranes [1].
  • Solution: Consider formulating this compound into nanoparticle carriers (e.g., liposomes, polymeric NPs) to enhance solubility and promote endocytic uptake.

Q2: Are there any known stability or metabolism issues?

  • Metabolic Stability: this compound is predicted to be a non-substrate for CYP3A4 and a non-inhibitor of P-glycoprotein, which is a positive sign for metabolic stability and avoiding efflux-mediated resistance [1].
  • Safety: It has a low predicted risk of drug-induced liver injury (DILI) [1].

Q3: How can I verify successful internalization and not just membrane binding?

  • Technique 1: Imaging Flow Cytometry: This is a high-throughput method that allows you to statistically analyze a large cell population and visually confirm the intracellular location of particles [4].
  • Technique 2: Confocal Laser Scanning Microscopy (CLSM): Use this as a control method to obtain high-resolution 3D images and confirm internalization through Z-stack imaging [4]. The results from both techniques should show a good correlation.

References

Sigmoidin B prooxidant vs antioxidant balance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Mechanisms

The table below summarizes the core information about Sigmoidin A, a structural analogue of Sigmoidin B, and its observed effects.

Aspect Description and Findings
Compound Class Prenylated flavanone (a type of flavonoid) [1].
Structural Relation Sigmoidin A is a prenylated derivative of the flavonoid eriodictyol [1].
Prooxidant Activity Induces Cu(II)-dependent DNA strand scission (damage) in a cell-free system. Mechanism involves reduction of Cu(II) to Cu(I), generating reactive oxygen species (ROS). DNA damage is abolished by ROS scavengers and metal chelators [1].
Antioxidant Activity Demonstrates radical scavenging activity in cell-free systems, comparable to its non-prenylated analogue, eriodictyol [1].
Cytotoxic Activity Exhibits cytotoxicity to cancer cells, significantly stronger than eriodictyol. Effect is attenuated by glutathione, suggesting a prooxidant mechanism of cell death [1].

Experimental Protocols for Prooxidant & Antioxidant Assessment

Here are detailed methodologies for key experiments that can be applied to evaluate the prooxidant-antioxidant balance of compounds like this compound.

Experiment 1: Assessing Prooxidant-induced DNA Damage

This protocol tests a compound's ability to cause metal-dependent DNA cleavage, a key prooxidant mechanism [1].

  • 1. Principle: The assay measures the conversion of supercoiled pBR322 plasmid DNA to its relaxed or linear forms in the presence of Cu(II) ions and the test compound. DNA strand scission is visualized by gel electrophoresis.
  • 2. Materials:
    • pBR322 plasmid DNA
    • Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)
    • Test compound (e.g., Sigmoidin A/B)
    • ROS scavengers: Glutathione (GSH), Catalase
    • Metal chelators: Ethylenediaminetetraacetic acid (EDTA), Neocuproine (specific for Cu(I))
    • Agarose gel electrophoresis system
  • 3. Procedure:
    • Prepare a reaction mixture (e.g., 20 µL total volume) containing:
      • pBR322 DNA (e.g., 0.5 µg)
      • Cu(II) ions (e.g., 20 µM)
      • Test compound at varying concentrations (e.g., 7.4–236 µM).
      • Appropriate buffer (e.g., phosphate buffer saline, pH 7.4).
    • For inhibition studies, include additional samples with GSH (e.g., 1 mM), catalase (e.g., 50 µg/mL), EDTA (e.g., 1 mM), or neocuproine (e.g., 0.1 mM).
    • Incubate the reaction mixture at 37°C for a set time (e.g., 1 hour).
    • Stop the reaction and load the samples onto an agarose gel.
    • Run gel electrophoresis and stain with ethidium bromide or a similar DNA stain.
    • Visualize under UV light. The intact supercoiled DNA (Form I) migrates faster, while nicked (Form II) and linear (Form III) DNA migrate slower.
  • 4. Data Interpretation: The presence of Form II and Form III DNA bands indicates prooxidant activity. The abolition of DNA damage in samples containing scavengers or chelators confirms the ROS- and copper-dependent mechanism.
Experiment 2: Simultaneous Determination of Antioxidant and Prooxidant Activity (FRAP-based Method)

This methodology allows for the rapid, parallel screening of both activities on a single microplate [2].

  • 1. Principle: The FRAP (Ferric Reducing Antioxidant Power) assay measures the reduction of Fe³⁺ to Fe²⁺. The generated Fe²⁺ can then participate in the Fenton reaction with H₂O₂ to produce hydroxyl radicals, linking antioxidant capacity (reducing power) to potential prooxidant activity [2].
  • 2. Materials:
    • FRAP reagent: Contains 2,4,6-Tripyridyl-s-triazine (TPTZ) in acetate buffer with FeCl₃.
    • Hydrogen peroxide (H₂O₂)
    • 96-well microplate and microplate reader
    • Test compounds and standard (e.g., Trolox)
  • 3. Procedure:
    • Antioxidant Activity Measurement:
      • Add the test compound to the FRAP reagent in a microplate well.
      • Incubate at 37°C and measure the absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant (reducing) capacity.
    • Prooxidant Activity Measurement (on the same plate):
      • In parallel wells, add the test compound, FRAP reagent, and a source of H₂O₂.
      • The Fe²⁺ generated by the compound's reducing power reacts with H₂O₂ in a Fenton-like reaction.
      • The prooxidant activity can be quantified by measuring the subsequent oxidation of a probe or by correlating with the amount of Fe²⁺ produced that is available for Fenton chemistry [2].
  • 4. Data Interpretation: Compounds with a high antioxidant (reducing) capacity in the first step may also show high prooxidant potential in the second step, especially in the presence of transition metals like iron.

Contextualizing the Prooxidant-Antioxidant Balance

The dual nature of polyphenolic compounds is a recognized phenomenon. The balance often depends on the compound's structure, concentration, and the local cellular environment (e.g., oxygen tension, presence of metal ions, and pH) [2]. The prenylation of the flavanone core in Sigmoidin A, compared to eriodictyol, is associated with significantly enhanced cytotoxicity, likely due to increased prooxidant activity in the cellular environment [1].

Troubleshooting & FAQs

Based on common challenges in this field, here are some troubleshooting tips.

  • Q: My DNA damage assay shows inconsistent results. What could be the cause?

    • A: Ensure the purity of your water and reagents to avoid contamination by trace metals. Consistently prepare fresh stock solutions of compounds and Cu(II) ions. Verify the concentration and supercoiled quality of the plasmid DNA before use.
  • Q: Why would a prooxidant effect be desirable in drug development?

    • A: A prooxidant mechanism can be leveraged for cancer therapy. Many anticancer agents selectively kill cancer cells by inducing oxidative stress, as cancer cells often have elevated baseline ROS levels and may be more vulnerable to further oxidative insult [1]. The cytotoxicity of Sigmoidin A, mediated by its prooxidant activity, is an example of this therapeutic strategy.
  • Q: The FRAP assay indicates high antioxidant power, but my cell-based assays show toxicity. How is this possible?

    • A: This is a classic manifestation of the prooxidant-antioxidant duality. A high reducing capacity (antioxidant in a test tube) can become prooxidant in a cellular context where transition metals like copper and iron are present. The compound may reduce these metals, driving Fenton reactions that generate highly toxic hydroxyl radicals [2] [1].

Experimental Workflow Diagram

The diagram below visualizes the logical workflow for characterizing a compound's prooxidant-antioxidant balance.

G cluster_1 In Vitro (Cell-Free) Characterization cluster_2 In Vitro (Cellular) Characterization Start Compound of Interest (e.g., this compound) A1 Antioxidant Assays Start->A1 A2 Prooxidant Assays Start->A2 A11 • Radical Scavenging (e.g., DPPH) • Reducing Power (e.g., FRAP) A1->A11 A21 • Metal-Dependent DNA Damage • FRAP with H₂O₂ addition A2->A21 B1 Cytotoxicity Assays A2->B1 If prooxidant activity is found B2 Mechanistic Studies B1->B2 If cytotoxicity is observed B11 • Cell Viability (e.g., MTT) B1->B11 B21 • Intracellular ROS measurement • GSH depletion assay • Apoptosis detection B2->B21 End Integrated Assessment of Prooxidant-Antioxidant Balance B2->End

References

Sigmoidin B experimental variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B: Mechanism & Bioactivity Summary

The following table summarizes the key documented mechanisms and bioactivities of this compound to help you benchmark your experimental outcomes.

Aspect Reported Findings / Mechanism Experimental Context / Citation
Primary Molecular Target Novel EZH2 degrader; Selective 5-lipoxygenase (5-LOX) inhibitor [1] [2] [3]. In vitro and in vivo models [1] [2].
Key Signaling Pathway Modulates the EZH2-AKT2 signaling axis [1]. Sepsis-associated encephalopathy (SAE) model; regulates microglial polarization [1].
Observed Biological Effects Reduces pro-inflammatory markers (TNF-α); promotes anti-inflammatory markers (IL-10, CD206); attenuates brain injury and cognitive dysfunction; inhibits edema formation [1] [2]. In vivo mouse models of sepsis and inflammation (paw edema) [1] [2].

| Quantitative Bioactivity | • IC₅₀ for 5-LOX inhibition: ~31 μM (Sigmoidin A, related compound; B specific activity confirmed) [2]. • Antigenotoxic IC₅₀: 18.7 μg/mL [3]. • In vivo anti-inflammatory dose: 5 mg/kg (intraperitoneal) [3]. | In vitro enzyme assays; in vivo mouse paw edema [2] [3]. |

Key Experimental Protocols & Considerations

Based on the literature, here are methodologies and critical factors for key experiments involving this compound.

Validating Anti-inflammatory and EZH2-related Activity

To investigate this compound's role in microglial polarization and neuroinflammation, the following workflow and signaling pathway are central [1].

G SB This compound EZH2 EZH2 Protein SB->EZH2 Degrades AKT2 AKT2 Pathway EZH2->AKT2 Modulates M1 M1 Phenotype (Pro-inflammatory) AKT2->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) AKT2->M2 Promotes Outcome1 Reduced TNF-α, CD86 M1->Outcome1 Outcome2 Increased IL-10, CD206 M2->Outcome2

This compound Mechanism in Microglial Polarization

Core Protocol Insights:

  • Key Model: Macrophage/microglial-specific EZH2 knockout mice can be used as a control to validate the specificity of this compound's action [1].
  • Critical Readouts:
    • Gene/Protein: EZH2 and AKT2 expression levels.
    • Surface Markers: CD86 (M1 marker) and CD206 (M2 marker) via flow cytometry.
    • Cytokines: TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) via ELISA.
    • Functional: Cognitive function tests and assessment of brain injury in SAE models [1].
In Vivo Dosing and Administration

For anti-inflammatory studies, one established protocol is:

  • Dose: 5 mg/kg [3].
  • Route: Intraperitoneal (i.p.) injection [3].
  • Model: Phospholipase A2-induced mouse paw edema or PMA-induced ear edema [2] [3].
  • Timing: Measure inhibition of edema formation at 60 minutes post-induction [3].

Troubleshooting Common Experimental Variability

Here are some FAQs addressing potential issues, framed around the available data on this compound.

FAQ 1: The anti-inflammatory effect of this compound is inconsistent in my cellular model. What could be the reason?

  • Verify Target Expression: Ensure your cell model (e.g., microglia, macrophages) expresses sufficient levels of EZH2 and 5-lipoxygenase. Variability in baseline expression of these targets is a major source of differing responses [1] [2].
  • Check Polarization State: The effect of this compound is context-dependent. It promotes a shift from M1 to M2 polarization. Your results will heavily depend on the initial inflammatory state of the cells. Standardize the method used to polarize cells (e.g., LPS/IFN-γ for M1, IL-4 for M2) before treatment [1].
  • Confirm Compound Solubility and Stability: this compound is a flavonoid. Prepare stock solutions fresh in DMSO just before use and avoid repeated freeze-thaw cycles to maintain stability [3].

FAQ 2: How can I validate that my batch of this compound is biologically active?

  • Use a Benchmark Assay: Establish a simple, robust benchmark assay to test new batches.
    • DPPH Scavenging Assay: this compound is a potent antioxidant. You can quickly test its ability to scavenge the stable DPPH free radical as a proxy for basic bioactivity [2] [3].
    • 5-LOX Inhibition Assay: For a more target-specific validation, use a commercial 5-lipoxygenase activity assay to confirm inhibitory activity [2].

FAQ 3: The solubility of this compound in aqueous buffers is poor. How should I handle it?

  • Recommended Solvent: Use high-quality DMSO to prepare a concentrated stock solution (e.g., 10-40 mM) [3].
  • Dilution Protocol: When adding to cell culture media, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid cytotoxicity. Gently vortex or sonicate the solution after dilution to ensure it is mixed thoroughly.
  • In Vivo Formulation: For animal studies, a common formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline, prepared fresh [3].

References

Sigmoidin B concentration optimization in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Sigmoidin B

Understanding how this compound works is crucial for designing your in vitro experiments. Current research indicates it functions as a novel EZH2 degrader [1].

The following diagram illustrates the proposed signaling pathway through which this compound is believed to attenuate Sepsis-Associated Encephalopathy (SAE), based on a 2025 study [1]. This can guide your experimental design for other inflammatory conditions.

G SigmoidinB This compound EZH2 EZH2 Protein SigmoidinB->EZH2 Degrades AKT2 AKT2 Signaling EZH2->AKT2 Regulates MicroglialM1 Pro-inflammatory M1 Microglia AKT2->MicroglialM1 Inhibits MicroglialM2 Anti-inflammatory M2 Microglia AKT2->MicroglialM2 Promotes Inflammation ↓ Inflammation ↓ Brain Injury MicroglialM2->Inflammation

Optimization and Experimental Design

For concentration optimization, a systematic approach is key. You can adapt the following general strategies specifically for this compound.

Initial Concentration-Finding Strategy

You will need to establish a dose-response curve. The table below outlines a suggested approach for this initial screening [2] [3] [4].

Experimental Phase Recommended Approach for this compound Key Parameters to Measure
Initial Screening Test a wide concentration range (e.g., 0.1 µM – 100 µM) in log dilutions. Cell viability, target engagement (EZH2 levels), preliminary efficacy (markers of microglial polarization).
Fine-Tuning Narrow the range around the IC50 (e.g., 1 µM – 20 µM) with linear dilutions. Dose-dependent reduction in inflammatory cytokines (TNF-α, IL-1β, IL-6); increase in anti-inflammatory markers (IL-10, CD206) [1].
Validation Confirm optimal concentration in a relevant disease model (e.g., LPS-induced inflammation in microglia). Functional endpoints: EZH2-AKT2 pathway modulation, phagocytosis assay, transcriptomic profiling.
Key Assay Parameters to Optimize

When developing your cell-based assay, pay close attention to these parameters to ensure robust and reproducible results [2] [3]:

  • Cell Seeding Density: This can dramatically affect the compound's efficacy and apparent toxicity. A checkerboard titration of both cell density and this compound concentration is highly recommended [2].
  • Treatment Duration: The incubation time with this compound should be aligned with the protein degradation process. Since EZH2 degradation may not be immediate, time-course experiments (e.g., 6, 12, 24, 48 hours) are essential.
  • Controls: Always include:
    • Vehicle control (e.g., DMSO).
    • Positive control for EZH2 inhibition (e.g., MS177, as referenced in the study) [1].
    • Untreated control.

Frequently Asked Questions

Q1: What is a suitable starting concentration range for this compound in cell culture? A reasonable starting point is between 1 to 10 µM. The research identified it as a potent EZH2 degrader, and this range is common for small-molecule inhibitors and natural compounds. However, you must establish your own dose-response curve [1].

Q2: How should I prepare and store this compound stock solutions? While the exact protocol for this compound isn't specified, a standard practice is to dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability.

Q3: My this compound treatment shows high cytotoxicity. What could be the cause? This could be due to:

  • Excessive concentration: Re-titrate using a wider range of lower doses.
  • DMSO concentration: Ensure the final DMSO concentration in your culture media is ≤0.1%.
  • Cell line sensitivity: Some cell types are inherently more vulnerable. Perform a viability assay (e.g., MTT, CellTiter-Glo) alongside your efficacy assays.

Q4: I'm not observing the expected effect on microglial polarization. How can I troubleshoot this?

  • Verify target engagement: First, confirm that EZH2 protein levels are being reduced in your model system via Western blot [1].
  • Check pathway components: Ensure the relevant downstream components (like AKT2) are expressed and functional in your cell type.
  • Confirm stimulus: Validate that your inflammatory stimulus (e.g., LPS) is working correctly by measuring cytokine output in control cells.

Experimental Workflow

The following diagram maps out a logical workflow for optimizing and troubleshooting this compound concentration in your experiments.

G Start Start: Plan Experiment Step1 1. Stock Solution Prep (DMSO, aliquot, freeze) Start->Step1 Step2 2. Initial Dose-Response (Wide range, e.g., 0.1-100 µM) Step1->Step2 Step3 3. Assess Viability & Efficacy (MTT assay, EZH2 Western blot) Step2->Step3 Step4 4. Fine-Tune Concentration (Around IC50, narrow range) Step3->Step4 If cytotoxicity or weak effect Step5 5. Validate in Disease Model (e.g., LPS-induced inflammation) Step3->Step5 If effective Step4->Step5 Step6 6. Measure Functional Output (Cytokines, Phagocytosis, Signaling) Step5->Step6 Success Optimal Concentration Determined Step6->Success

References

Sigmoidin B solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B: Key Properties & Handling

The table below summarizes the fundamental properties of this compound, which are crucial for understanding its solubility and handling.

Property Description / Value
Chemical Name This compound [1]
CAS Number 87746-47-2 [1]
Type Prenylated flavanone [1]
Molecular Formula C20H20O6 [1]
Molecular Weight 356.369 g/mol [1]
Bioactivity Selective 5-lipoxygenase inhibitor; anti-inflammatory; antioxidant; antigenotoxic [2] [3] [1]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1]

ADMET & Physicochemical Profiling An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides further insight into its drug-likeness and solubility behavior [4]:

  • Lipinski's Rule of Five: this compound complies with drug-likeness criteria (Molecular weight: 356.37 Da; Hydrogen bond acceptors: 6; Hydrogen bond donors: 4) [4].
  • Predicted Solubility (LogS): Ranges from -3.67 to -5.93, indicating low to very low solubility in water [4].
  • Intestinal Absorption: Predicted to be high (88.1–99.8%), suggesting good permeability [4].

Experimental Solvent Preparation & Workflow

Due to the lack of explicit solvent compatibility data, a systematic experimental approach is essential. The following workflow and detailed protocol can guide your experiments.

G Start Start: Prepare this compound Stock Solution Step1 1. Select Candidate Solvent (e.g., DMSO) Start->Step1 Step2 2. Dissolve Powder (Vortex/Sonicate) Step1->Step2 Step3 3. Visual Inspection (Check for precipitation) Step2->Step3 Step4 4. Filter Solution (0.2 µm membrane) Step3->Step4 Step5 5. Analyze Purity (e.g., via HPLC) Step4->Step5 Decision Precipitation or HPLC Peak Issues? Step5->Decision Fail Troubleshoot: Try alternative solvent or adjust formulation Decision->Fail Yes Success Proceed with Experiment Document parameters Decision->Success No

Detailed Protocol for Stock Solution Preparation

  • Initial Solubilization:

    • Begin by dissolving this compound powder in a small volume of a high-quality DMSO (Dimethyl Sulfoxide), as it is a common solvent for hydrophobic natural products [1].
    • A typical stock concentration for in vitro assays is 10-100 mM.
    • Gently vortex and if needed, briefly sonicate in a warm water bath (not exceeding 37°C) to aid dissolution.
  • Visual Inspection & Filtration:

    • Inspect the solution against a bright background for any cloudiness or undissolved particles.
    • Filter the stock solution through a 0.2 µm PTFE (Teflon) syringe filter [5]. PTFE is chemically inert and compatible with a wide range of organic solvents.
  • Dilution for Assays:

    • Further dilute the sterile-filtered DMSO stock into your aqueous assay buffer (e.g., PBS, cell culture medium) while ensuring the final DMSO concentration is non-toxic to your biological system (typically ≤0.1-1%).
    • Note: Upon dilution into aqueous buffers, precipitation may occur. Monitor the solution carefully at this stage.
  • Purity and Stability Check:

    • Analyze the filtered stock solution using HPLC to confirm the compound's integrity and purity before use in critical experiments [6].
    • Store working aliquots at recommended conditions (-80°C) and avoid repeated freeze-thaw cycles [1].

Frequently Asked Questions

Q1: What should I do if my this compound precipitates in the assay buffer?

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO to minimize the solvent concentration during dilution.
  • Use a Co-solvent System: Instead of pure DMSO, use a pre-mixed co-solvent system (e.g., DMSO-PEG 300) for the stock, which can improve compatibility with aqueous buffers.
  • Add Solubilizing Agents: Consider including low concentrations of solubilizing agents like cyclodextrins in your aqueous buffer.
  • Sequential Dilution: Perform a step-wise dilution, first mixing the DMSO stock with a small amount of buffer, mixing thoroughly, and then diluting to the final volume.

Q2: How can I verify that my solvent is not interfering with the experimental results?

  • Run a Vehicle Control: Always include a control group that is treated with the same solvent and dilution used for your test compound.
  • Check for UV Interference: If your detection method is UV-based, ensure the solvent does not have significant absorbance at your analytical wavelength.
  • Analytical Purity Check: Use HPLC to confirm the absence of extra peaks that could indicate solvent degradation or interaction [6].

Q3: Are there any stability concerns for this compound in solution?

  • Yes. For long-term storage, keep the solution at -80°C and aliquot to avoid repeated freeze-thaw cycles [1].
  • For short-term use, keep the solution at -20°C or 4°C depending on experimental needs, and note that DMSO is hygroscopic. Always note the date of solution preparation.

References

Sigmoidin B vs MS177 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Characteristics Comparison

The following table consolidates the key information and experimental findings for both compounds.

Feature Sigmoidin B MS177
Compound Type Natural prenylated flavanone [1] Synthetic PROTAC (Proteolysis-Targeting Chimera) [2] [3]
Primary Target EZH2 degrader [4] [5] EZH2 degrader [2] [3]
Key Mechanism Modulates microglial polarization via the EZH2-AKT2 pathway [4] Depletes canonical EZH2-PRC2 and noncanonical EZH2-cMyc complexes [2] [3]
Comparative Efficacy (In Vivo) Superior efficacy to MS177 in alleviating inflammation and ameliorating cognitive dysfunction in a mouse model of SAE [4] Less effective than this compound in the same SAE model [4]
Primary Research Context Sepsis-associated encephalopathy (SAE), inflammation [4] [6] Leukemia (e.g., MLL-rearranged AML), cancer [2] [3]
Selectivity Described as a novel EZH2 degrader [4] Potent inhibitor of enzymatic EZH2 [2]
ADMET Profile (Predicted) Favorable drug-likeness, high human intestinal absorption, low hepatotoxicity potential [6] Information not available in the search results

Experimental Protocol for Efficacy Comparison

The head-to-head comparison was conducted in a study specifically investigating sepsis-associated encephalopathy (SAE) [4]. Here is a detailed breakdown of the key experiments:

  • In Vivo Model: The study used a mouse model of sepsis. The protective effects of both this compound and MS177 were verified using in vivo experiments [4].
  • Treatment Verification: Molecular validation experiments confirmed that this compound's beneficial effects were mediated through the EZH2-AKT2 pathway, modulating microglial polarization (a key immune process in the brain) [4].
  • Efficacy Endpoints: The researchers assessed outcomes such as cognitive dysfunction and levels of inflammatory cytokines. The results demonstrated that this compound was more effective than MS177 at alleviating these symptoms [4].

The diagram below illustrates the experimental workflow and the mechanism of action for this compound that was identified in this study.

workflow Start Study: Screening for SAE Treatment Screen Virtual High-Throughput Screen (Traditional Chinese Medicine Database) Start->Screen SB This compound Identified Screen->SB Comp Head-to-Head In Vivo Comparison (Mouse Sepsis Model) SB->Comp M1 MS177 Treatment Comp->M1 M2 This compound Treatment Comp->M2 Result1 Outcome: Reduces Inflammation and Cognitive Dysfunction M1->Result1 Result2 Outcome: Superior Efficacy vs. MS177 M2->Result2 Mech1 Mechanism: Modulates Microglial Polarization via EZH2-AKT2 Pathway Result2->Mech1

Interpretation and Research Considerations

The finding that this compound is more effective than MS177 in an SAE model is significant, but it's crucial to interpret this within context.

  • The "Superiority" is Context-Specific: This result was observed in a specific inflammatory disease model (sepsis). MS177 has been primarily studied and shown to be effective in cancer models, such as leukemia [2] [3]. The superior performance of this compound does not diminish the value of MS177 in its primary research area but highlights that compound efficacy can be highly dependent on the biological context and disease pathology.
  • Mechanistic Nuance: Both are EZH2 degraders, but their different chemical structures (natural product vs. synthetic PROTAC) may lead to variations in off-target effects, pharmacokinetics, and interactions with specific cell types (e.g., microglia in the brain vs. cancer cells), which could explain the differential efficacy [4] [1] [3].

References

Cytotoxicity & Mechanisms: Eriodictyol vs. Sigmoidin A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Eriodictyol and its prenylated derivative, Sigmoidin A.

Feature Eriodictyol Sigmoidin A
Reported Cytotoxicity Moderate, with emerging selective cytotoxicity against cancer cells [1] [2] An order of magnitude more potent than Eriodictyol [3] [4]
Primary Mechanism in Cancer Cells Selective TNFR1 receptor upregulation & activation; PI3K/AKT pathway inhibition [1] [2] Potent pro-oxidant activity; depletion of intracellular glutathione (GSH) [3] [4]
Key Experimental Findings Induces apoptosis via caspase activation; inhibits tumor growth in vivo with no obvious toxicity in mice [1] [2] Causes Cu(II)-dependent DNA strand scission; cytotoxicity significantly attenuated by glutathione (GSH) [3] [4]
Cell Lines / Models Studied HeLa, SK-RC-45, U87MG, CHG-5, AGS, HGC-27, MKN-45 (gastric), xenograft mouse models [1] [2] Various cancer cell lines (specific lines not detailed in abstracts) [3]
IC₅₀ / Potency Reference IC₅₀ ~150 µM (48h, AGS gastric cancer cells) [2] Approximately 10 times more cytotoxic than Eriodictyol [3] [4]

Detailed Experimental Protocols

To help you evaluate the quality of the data, here is a summary of the key methodologies used in the cited research.

  • Cytotoxicity Assays (CCK-8 & MTT): Cell viability was typically measured using colorimetric assays. Cells are seeded in 96-well plates and treated with compounds. After incubation, CCK-8 or MTT reagents are added. The CCK-8 reagent is reduced by cellular dehydrogenases to an orange-colored formazan product, while MTT is reduced to purple formazan crystals, which are then dissolved. The absorbance is measured at 450 nm (CCK-8) or 540 nm (MTT), and the intensity is proportional to the number of living cells. IC₅₀ values are calculated from dose-response curves [5] [2].
  • Apoptosis Detection (Annexin V/PI Staining): This is a flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis. Propidium iodide (PI) is a DNA dye that only enters cells with a compromised membrane (late apoptotic and necrotic cells). Cells are stained with both reagents and analyzed by flow cytometry [2].
  • Western Blot Analysis: This technique identifies specific proteins and their post-translational modifications (e.g., phosphorylation). Cells are lysed, proteins are separated by size using SDS-PAGE gel electrophoresis, and then transferred to a PVDF or nitrocellulose membrane. The membrane is incubated with a primary antibody against the target protein (e.g., cleaved caspase-3, p-AKT), followed by a secondary antibody conjugated to an enzyme. Detection is performed using chemiluminescent substrates, and band intensity is quantified [5] [2].
  • Pro-oxidant DNA Damage Assay: This cell-free assay assesses a compound's ability to cause DNA strand breaks. The pBR322 plasmid DNA is incubated with the test compound (e.g., Sigmoidin A or Eriodictyol) in the presence of copper (Cu(II)) ions. The reaction mixture is then analyzed by agarose gel electrophoresis. If strand scission occurs, the supercoiled DNA relaxes to an open circular form, which has a different migration speed on the gel. The role of reactive oxygen species (ROS) is confirmed by adding specific scavengers like glutathione (GSH) or catalase, which inhibit the damage [3] [4].

Signaling Pathways

The diagrams below illustrate the distinct mechanisms of action for Eriodictyol and Sigmoidin A, based on the search results.

Eriodictyol's Selective Apoptosis in Cancer Cells

G Start Eriodictyol Treatment TNFR1_Up Upregulation of TNFR1 Start->TNFR1_Up PI3K_Inhibit Inhibition of PI3K/AKT Pathway Start->PI3K_Inhibit DISC_Form Formation of Pro-apoptotic DISC Complex TNFR1_Up->DISC_Form CaspaseAct Activation of Caspase Cascade DISC_Form->CaspaseAct Apoptosis Apoptosis (Programmed Cell Death) CaspaseAct->Apoptosis Apoptosis2 Apoptosis via Bax/PARP1/Caspase-3 PI3K_Inhibit->Apoptosis2

Sigmoidin A's Pro-Oxidant Cytotoxicity

G Start Sigmoidin A Treatment Cu_Redox Reduction of Cu(II) to Cu(I) (Redox Cycling) Start->Cu_Redox ROS_Gen Generation of Reactive Oxygen Species (ROS) Cu_Redox->ROS_Gen GSH_Dep Depletion of Intracellular Glutathione (GSH) ROS_Gen->GSH_Dep Increased Load DNA_Damage Macromolecular Damage (e.g., DNA Strand Scission) ROS_Gen->DNA_Damage GSH_Dep->DNA_Damage Reduced Defense Cell_Death Pro-oxidant Mediated Cell Death DNA_Damage->Cell_Death

Interpretation & Research Implications

The data highlights a crucial structure-activity relationship: the prenylation of Eriodictyol (as seen in Sigmoidin A) dramatically enhances its cytotoxic potency through a different mechanism. While Eriodictyol acts more selectively via receptor-mediated pathways, Sigmoidin A is a potent pro-oxidant.

  • For Eriodictyol: Future research could focus on its potential as a selective anti-cancer agent, given its ability to target TNFR1 in cancer cells and its favorable in vivo safety profile so far [1] [2].
  • For Sigmoidin Compounds: The significant boost in cytotoxicity from prenylation makes Sigmoidin B a highly interesting candidate for investigation. It is plausible that this compound could share or even exceed the potent pro-oxidant activity of Sigmoidin A.

To advance this specific comparison, I suggest you:

  • Search specifically for "this compound" in specialized chemistry and pharmacology databases (e.g., SciFinder, Reaxys).
  • Explore the broader class of prenylated flavonoids from the Erythrina genus, as they are a rich source of cytotoxic compounds [6].

References

Sigmoidin B vs Sigmoidin A anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison at a Glance

The following table consolidates the key experimental data for Sigmoidin A and Sigmoidin B from a 2004 preclinical study [1] [2].

Activity / Property Sigmoidin A This compound
5-Lipoxygenase (5-LOX) Inhibition IC₅₀ = 31 μM [1] [2] Selective inhibitor (no IC₅₀ reported) [1] [2]
Cyclooxygenase-1 (COX-1) Inhibition No effect [1] [2] No effect [1] [2]
DPPH Free Radical Scavenging Potent scavenger [1] [2] Potent scavenger [1] [2]
TPA-induced Mouse Ear Oedema 89% inhibition [1] [2] 83% inhibition [1] [2]
Phospholipase A₂-induced Paw Oedema No significant inhibition at 60 min [1] [2] 59% inhibition (vs. 74% for control drug) [1] [2]
Postulated Key Structural Difference One prenyl group in ring B [1] Two prenyl groups in ring B [1]

Detailed Experimental Insights

The data in the table comes from specific experimental models. Here is a deeper look into the methodologies and the significance of the findings.

  • 5-Lipoxygenase (5-LOX) Inhibition: This assay tests the ability of a compound to inhibit the 5-LOX enzyme, which is responsible for producing pro-inflammatory leukotrienes from arachidonic acid. The results show that both compounds are selective 5-LOX inhibitors, as they did not affect the COX-1 enzyme, which is the target of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin [1] [2]. This selective action is significant because it suggests a potential for a different side-effect profile compared to NSAIDs.
  • Antioxidant Activity (DPPH Assay): The DPPH assay measures a compound's ability to act as a free radical scavenger. Both Sigmoidin A and B proved to be "potent scavengers" [1] [2]. Since oxidative stress is a key component of the inflammatory process, this antioxidant property likely contributes to their overall anti-inflammatory effect.
  • In Vivo Anti-inflammatory Models: These tests evaluate the activity of the compounds in living organisms.
    • TPA-induced ear oedema: This model tests topical anti-inflammatory activity against phorbol ester-induced inflammation. Both compounds showed very strong and comparable activity in this model [1] [2].
    • Phospholipase A₂-induced paw oedema: This model tests systemic anti-inflammatory activity. The fact that only this compound was active here, and only at the 60-minute mark, highlights a key difference in their biological profiles. This suggests that this compound may have a broader spectrum of activity or a different mechanism of action in systemic inflammation [1] [2].

Mechanism of Action and Structural Basis

The available evidence points to a multi-faceted mechanism for these compounds. The anti-inflammatory effects are likely achieved through a combination of antioxidant activity and the selective inhibition of the 5-LOX enzyme within the arachidonic acid pathway [1] [2].

The search results specifically highlight that the different mechanisms of action are influenced by their chemical structures. The key difference is that this compound possesses two prenyl groups in its B ring, while Sigmoidin A has only one [1]. This structural variation is common in flavonoids from the Erythrina genus, and studies indicate that an increasing number of prenyl groups can enhance biological activity, such as antibacterial effects [3]. This structure-activity relationship provides a plausible explanation for why this compound showed inhibitory activity in the phospholipase A₂-induced paw oedema model, while Sigmoidin A did not.

The diagram below illustrates the proposed anti-inflammatory mechanism and the role of structural differences.

G cluster_pathway Arachidonic Acid Metabolic Pathway InflammatoryStimulus Inflammatory Stimulus PLA2 Phospholipase A₂ (PLA₂) InflammatoryStimulus->PLA2 CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) CellMembrane->AA PLA2->CellMembrane COX1 Cyclooxygenase-1 (COX-1) AA->COX1 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Leukotrienes->InflammationPain SigmoidinA Sigmoidin A (1 prenyl group) SigmoidinA->LOX Inhibits AntioxidantEffect Antioxidant Effect SigmoidinA->AntioxidantEffect Scavenges SigmoidinB This compound (2 prenyl groups) SigmoidinB->LOX Inhibits SigmoidinB->AntioxidantEffect Scavenges DPPH DPPH Free Radical DPPH->AntioxidantEffect OxidativeStress Reduces Oxidative Stress AntioxidantEffect->OxidativeStress

Diagram: Proposed anti-inflammatory mechanisms of Sigmoidin A and B. Both compounds act as antioxidants and selectively inhibit 5-Lipoxygenase (5-LOX) to block leukotriene production, but do not affect Cyclooxygenase-1 (COX-1). Their structural difference (number of prenyl groups) may influence their efficacy in different models of inflammation [1] [2].

Conclusion for Researchers

  • This compound demonstrates a broader spectrum of activity, showing efficacy in both topical (TPA) and systemic (Phospholipase A₂) models of inflammation.
  • Sigmoidin A is highly effective topically but did not show significant activity in the systemic model tested.

This functional divergence is logically attributed to the key structural difference of this compound having two prenyl groups in its B ring versus the single prenyl group in Sigmoidin A [1]. This makes this compound a particularly interesting candidate for further investigation in drug discovery programs targeting selective 5-LOX inhibitors for systemic inflammatory conditions.

References

Sigmoidin B 5-lipoxygenase inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Profile of Sigmoidins A and B

Compound 5-LOX Inhibition (Cell-Free) COX-1 Inhibition (Cell-Free) DPPH Radical Scavenging In Vivo Activity (TPA-induced mouse ear oedema) In Vivo Activity (PLA2-induced mouse paw oedema)
Sigmoidin B Selective inhibitor [1] No effect [1] Potent scavenger [1] 83% inhibition of oedema [1] Inhibited oedema formation at 60 min [1]
Sigmoidin A Selective inhibitor (IC₅₀ = 31 µM) [1] No effect [1] Potent scavenger [1] 89% inhibition of oedema [1] No significant inhibition [1]

Detailed Experimental Protocols

The key findings for this compound are based on the following established experimental methodologies:

  • 5-LOX and COX-1 Inhibition Assay (Cell-Free): The inhibitory activity on arachidonic acid metabolism was tested using enzymatic preparations. Sigmoidins A and B were found to be selective inhibitors of 5-LOX, with no observed effect on COX-1 activity, indicating a specific mechanism that avoids the side effects associated with COX inhibition [1].
  • In Vivo Anti-inflammatory Models:
    • TPA-induced mouse ear oedema: Inflammation was induced by topical application of 12-O-tetradecanoylphorbol 13-acetate (TPA) on the mouse ear. The anti-inflammatory effect was measured as the percentage reduction of oedema compared to a control group [1].
    • Phospholipase A2 (PLA2)-induced mouse paw oedema: Inflammation was induced by injecting PLA2 into the subplantar region of a mouse paw. Oedema formation was measured volumetrically after 60 minutes, and the percentage inhibition was calculated [1].
  • Antioxidant Activity (DPPH Assay): The stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical was used to test the compounds' radical scavenging ability. Both Sigmoidins A and B proved to be potent scavengers, which may contribute to their overall anti-inflammatory effect [1].

Mechanism of Action in Context

To understand how this compound works, it's helpful to see where 5-LOX inhibition fits into the inflammatory pathway. The diagram below illustrates this process and the site of inhibition.

G CellMembrane Cell Membrane ARA Arachidonic Acid (AA) CellMembrane->ARA Phospholipase A₂ COX Cyclooxygenase (COX) ARA->COX Metabolism LOX 5-Lipoxygenase (5-LOX) ARA->LOX Metabolism Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes Leukotrienes->Inflammation Inhibition This compound (Inhibition) Inhibition->LOX Inhibits

As the diagram shows, 5-LOX is a key enzyme in the production of pro-inflammatory leukotrienes [2]. Inhibiting this enzyme is a recognized therapeutic strategy. The search results provide deep insights into how inhibitors like this compound might work at a molecular level by describing two natural inhibitors:

  • NDGA: An orthosteric inhibitor that binds directly in the enzyme's active site, competing with the substrate arachidonic acid [3] [4].
  • AKBA: An allosteric inhibitor that binds to a different site, causing structural changes in the enzyme that hinder the substrate from entering the active cavity [3] [4].

While the exact binding mode of this compound (orthosteric or allosteric) is not specified in the available data, its confirmed selectivity for 5-LOX over COX-1 is a significant characteristic [1].

Interpretation and Research Implications

The data positions this compound as a promising selective 5-LOX inhibitor with demonstrated efficacy in preclinical models.

  • Key Strength: Its selectivity for 5-LOX is a major advantage, as dual COX/LOX inhibitors or non-selective anti-inflammatories often come with side effects like gastrointestinal toxicity [5].
  • Comparative Activity: The differing activities of the two very similar flavanones in various models suggest that the number of prenyl groups on the molecule influences their mechanism and potency, a valuable insight for medicinal chemistry optimization [1].

References

Sigmoidin B EZH2 binding affinity validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Sigmoidin B and EZH2 Interaction

Current research identifies This compound as a novel degrader of EZH2, screened from the Traditional Chinese Medicine Database YaTCM. The key findings from the literature are as follows [1]:

  • Source & Core Structure: It features a flavonoid core structure along with an olefin side chain.
  • Proposed Mechanism: It is reported to ameliorate cognitive dysfunction in a model of sepsis-associated encephalopathy by modulating microglial polarization via the EZH2-AKT2 pathway.
  • Binding Validation: The binding affinity was assessed primarily through large-scale virtual high-throughput screening, molecular dynamics simulations, and MMGBSA analysis. These computational methods indicated a "strong binding affinity," but no specific quantitative values (such as KD, IC50) were provided in the searched literature.
  • Functional Validation: The protective effect and mechanism of action were confirmed through subsequent in vivo and in vitro experiments, where it showed superior efficacy in alleviating inflammation compared to another agent, MS177 [1].

Experimental Protocols for EZH2 Binding Validation

The search results describe common methodologies used to validate EZH2 binding and degradation. The table below outlines the core techniques; please note that the specific protocols for this compound itself are not detailed in the available articles.

Method Description & Purpose Context from Search Results
Virtual High-Throughput Screening Computational screening of large compound libraries against a target protein structure (like EZH2) to identify potential binders. Used for the initial identification of this compound from the YaTCM database [1].
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time to assess the stability of the protein-ligand complex and the dynamic interactions. Used to assess the stability of the binding between this compound and EZH2 [1].
MMGBSA Analysis A computational method (Molecular Mechanics with Generalized Born and Surface Area solvation) that estimates the free energy of binding from MD simulation trajectories. Used to characterize the binding affinity and interactions of this compound with EZH2 [1].
Cell-Based & Animal Models In vitro and in vivo experiments to confirm the functional biological consequences of target engagement (e.g., changes in cell polarization, reduction of inflammation). The protective effect of this compound was verified using both in vivo and in vitro experiments [1].

The EZH2 Signaling Pathway and Drug Targeting

EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing a repressive mark known as H3K27me3 (trimethylation of histone H3 at lysine 27) [2] [3] [4]. It is a recognized oncoprotein and a therapeutic target in various cancers and inflammatory diseases [2] [5] [4].

The following diagram illustrates the general role of EZH2 and how inhibitors like this compound are thought to function, based on the context provided.

G EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3  Deposits PRC2 PRC2 PRC2->EZH2  Catalytic Subunit Gene_Silencing Gene_Silencing H3K27me3->Gene_Silencing Inflammation Inflammation Gene_Silencing->Inflammation Cancer Cancer Gene_Silencing->Cancer Inhibitor EZH2 Inhibitor (e.g., this compound) Inhibitor->EZH2  Binds and Degrades

Diagram 1: EZH2 Role and Inhibitor Mechanism

The diagram shows that EZH2, as part of the PRC2 complex, deposits the H3K27me3 mark to silence genes. This silencing can contribute to disease states like inflammation and cancer [6] [5]. EZH2 inhibitors, such as this compound, are designed to bind to EZH2, leading to its degradation and thereby preventing the repressive gene silencing [1].

References

Available Experimental Data on Sigmoidin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the research I found.

Compound Antioxidant Activity Prooxidant Activity Cytotoxic Activity Other Activities Key Experimental Findings

| Sigmoidin A | Yes: Potent DPPH free radical scavenger [1]. | Yes: Causes Cu(II)-dependent DNA damage [2] [3]. | Yes: More cytotoxic to cancer cells than eriodictyol; mechanism attenuated by glutathione [2] [3]. | Selective 5-lipoxygenase inhibitor; anti-inflammatory (TPA-induced mouse ear oedema) [1]. | - Prooxidant Protocol: pBR322 plasmid DNA + Cu(II) ions. Strand scission abolished by ROS scavengers, chelators [2].

  • Antioxidant Protocol: DPPH radical scavenging assay [1]. | | Sigmoidin B | Yes: Potent DPPH free radical scavenger [1]. | Information Missing | Information Missing | Inhibits phospholipase A2-induced mouse paw oedema; anti-inflammatory (TPA-induced mouse ear oedema) [1]. | - Antioxidant Protocol: DPPH radical scavenging assay [1].
  • Anti-inflammatory Protocol: Mouse paw oedema induced by phospholipase A2; mouse ear oedema induced by TPA [1]. | | Eriodictyol | Yes: Comparable radical scavenging activity to sigmoidin A in cell-free system [2]. | Yes: Causes comparable Cu(II)-dependent DNA damage to sigmoidin A [2] [3]. | Yes: An order of magnitude less cytotoxic than sigmoidin A [2] [3]. | Not specified in search results. | - Prooxidant Protocol: pBR322 plasmid DNA + Cu(II) ions [2]. |

Detailed Experimental Protocols

For the studies on sigmoidin A and eriodictyol, the methodologies were as follows:

  • Prooxidant and Cytotoxicity Assays [2] [3]:
    • DNA Damage: pBR322 plasmid DNA was incubated with the test compounds (7.4–236 µM) in the presence of Cu(II) ions. DNA strand breakage was analyzed, likely via gel electrophoresis. The prooxidant mechanism was confirmed by using ROS scavengers (glutathione, catalase) and copper chelators (EDTA, neocuproine), which abolished the damage.
    • Cytotoxicity: The viability of cancer cells treated with the compounds was assessed. The significant attenuation of cytotoxicity by glutathione suggested a prooxidant mechanism of cell death.
  • Antioxidant and Anti-inflammatory Assays [1]:
    • Antioxidant (DPPH Assay): The ability of the compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical was measured.
    • Anti-inflammatory (TPA test): Oedema was induced in mouse ears by 12-O-tetradecanoylphorbol 13-acetate (TPA). The reduction in oedema after application of the test compounds was measured.

Prooxidant Mechanism of Action

The following diagram illustrates the prooxidant mechanism identified for sigmoidin A and eriodictyol, which involves redox cycling with copper ions to generate reactive oxygen species (ROS).

f Prooxidant Mechanism of Sigmoidin A CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Compound Flavanone (e.g., Sigmoidin A) OxidizedCompound Oxidized Flavanone Compound->OxidizedCompound Oxidation CuI->CuII Reoxidation by O₂/H₂O₂ H2O2 H₂O₂ ROS Reactive Oxygen Species (•OH) H2O2->ROS Fenton-like Reaction DNADamage DNA Strand Scission ROS->DNADamage

References

Sigmoidin B microglial polarization validation

Author: Smolecule Technical Support Team. Date: February 2026

Sigmoidin B at a Glance

The following table summarizes the core identity and proposed function of this compound based on current research.

Attribute Description
Screened as A novel EZH2 degrader [1] [2] [3].
Compound Type Natural product with a flavonoid core structure and an olefin side chain [1] [2].
Proposed Primary Function Attenuates Sepsis-Associated Encephalopathy (SAE) by driving microglial polarization towards the anti-inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype [1] [2].
Primary Molecular Target EZH2 (Enhancer of Zeste Homolog 2) [1] [3].

Experimental Data & Performance Comparison

The protective effects of this compound were demonstrated in a mouse model of sepsis and directly compared to another EZH2-targeting molecule, MS177.

Experimental Model Treatment Groups & Key Findings Measured Parameters (vs. CLP model)

| Cecal Ligation and Puncture (CLP) Mouse Model (Sepsis) [1] [2] | 1. CLP (Control): Established baseline injury and inflammation. 2. CLP + MS177: Showed protective effects. 3. CLP + this compound: Demonstrated significant improvement. | Survival Rate: Increased [1] [2]. Cognitive Function: Ameliorated dysfunction [1]. Brain Injury: Mitigated extent of injury [1]. Microglial Polarization: Reduced M1 marker (CD86); Promoted M2 marker (CD206) [1]. Inflammation: Reduced TNF-α; Promoted IL-10 [1]. | | In Vitro & Molecular Validation [1] [2] | Confirmed mechanism of action via the EZH2-AKT2 pathway. | Pathway Modulation: Modulated microglial polarization via the EZH2-AKT2 pathway [1] [2]. Efficacy: this compound demonstrated superior efficacy compared to MS177 in alleviating inflammation, potentially at a lower dosage [1] [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the validation studies in depth, here are the key methodologies used.

  • In Vivo Animal Model: The study used a cecal ligation and puncture (CLP) model to induce sepsis in mice. Macrophage-specific EZH2 knockout mice were also used to first establish the role of EZH2 in sepsis survival and inflammation [1] [2].
  • Drug Administration: The protective effects of both MS177 and the screened compound, This compound, were verified in this CLP model through in vivo administration [1].
  • Cognitive Function Assessment: Cognitive dysfunction, a key feature of SAE, was assessed in the mice, and this compound was shown to ameliorate this deficit [1].
  • Molecular Biology Techniques:
    • Immunofluorescence/Staining: Used to detect and quantify levels of specific markers, including the inflammatory cytokine TNF-α, the anti-inflammatory cytokine IL-10, and the microglial polarization markers CD86 (M1) and CD206 (M2) [1].
    • Molecular Docking and Dynamics: The binding of this compound to EZH2 was assessed through molecular docking simulations and MMGBSA analysis to evaluate stability and binding characteristics [1] [2].

The Signaling Pathway and Workflow

The proposed mechanism by which this compound exerts its effects can be summarized in the following pathway diagram.

g cluster_microglia Microglial Polarization Sepsis Sepsis EZH2 EZH2 Sepsis->EZH2 Increases SigmoidinB SigmoidinB SigmoidinB->EZH2 Degrades M1_Phenotype M1_Phenotype SigmoidinB->M1_Phenotype Inhibits M2_Phenotype M2_Phenotype SigmoidinB->M2_Phenotype Promotes AKT2 AKT2 EZH2->AKT2 Activates? Microglia Microglia AKT2->Microglia Promotes M1 Microglia->M1_Phenotype Microglia->M2_Phenotype Neuroinflammation Neuroinflammation M1_Phenotype->Neuroinflammation TissueRepair TissueRepair M2_Phenotype->TissueRepair

Research Context and Comparison

To fully appreciate the potential of this compound, it is helpful to understand its position within the broader field of microglial polarization research.

  • The M1/M2 Paradigm in Neuroinflammation: Microglia, the primary immune cells of the central nervous system, can polarize into a pro-inflammatory, neurotoxic M1 state (releasing TNF-α, IL-1β) or an anti-inflammatory, neuroprotective M2 state (releasing IL-10, TGF-β) [4] [5] [6]. Shifting the balance from M1 to M2 is a promising therapeutic strategy for many neurological conditions, including sepsis-associated encephalopathy, traumatic brain injury, and neurodegenerative diseases [4] [5] [6].
  • EZH2 as a Strategic Target: EZH2 is an epigenetic regulator that was identified as a potential target in sepsis. Prior studies showed that macrophage-specific knockout of EZH2 improved survival and reduced inflammation in septic mice, validating it as a target for therapeutic intervention [1] [7].
  • This compound vs. MS177: Both are EZH2 degraders, but this compound, screened from a natural product database (YaTCM), was found to have superior efficacy in alleviating inflammation compared to the synthetic molecule MS177, potentially at a lower dose [1] [2]. This highlights the advantage of using natural products with potentially better efficacy and safety profiles.

The experimental data robustly validates this compound as a effective modulator of microglial polarization via the EZH2-AKT2 axis. Its status as a natural compound with promising efficacy makes it a compelling candidate for further drug development.

References

×

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

356.12598835 Da

Monoisotopic Mass

356.12598835 Da

Heavy Atom Count

26

Other CAS

87746-47-2

Wikipedia

Sigmoidin B

Dates

Last modified: 02-18-2024

Explore Compound Types